Ajugalide D
Description
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Properties
IUPAC Name |
methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPRXRGZXNSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ajugalide D: A Technical Guide to its Natural Source, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a neo-clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Ajuga genus, this compound represents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities, including a hypothetical signaling pathway. The information is presented to support further research and development efforts targeting this intriguing natural product.
Natural Source and Isolation
This compound has been identified as a constituent of various species of the genus Ajuga (Lamiaceae), notably Ajuga taiwanensis.[1][2] The isolation of this compound from its natural source is a multi-step process involving solvent extraction followed by a series of chromatographic separations.
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from the aerial parts of Ajuga species, based on established methods for the purification of neo-clerodane diterpenoids.
1. Plant Material Extraction:
-
Preparation: Air-dried and powdered aerial parts of the Ajuga species are used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. This can be achieved through maceration (soaking) or Soxhlet extraction. The solvent is subsequently removed under reduced pressure to yield a crude extract.
2. Chromatographic Separation and Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds with similar polarity to this compound are pooled and further purified by semi-preparative or preparative RP-HPLC. A C18 column is commonly used with a gradient elution of methanol and water or acetonitrile (B52724) and water. The purity of the isolated this compound is confirmed by analytical HPLC.
3. Structural Elucidation:
The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure.
Experimental Workflow
Data Presentation
Table 1: Representative Yields of Neo-clerodane Diterpenoids from Ajuga species
| Compound Name | Plant Source | Yield (% of dry weight) |
| Ajugacumbin B | Ajuga nipponensis | Data not available |
| Ajugamarin A1 | Ajuga nipponensis | Data not available |
| Ajuganipponin A | Ajuga nipponensis | 0.001% |
| Ajuganipponin B | Ajuga nipponensis | 0.0005% |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Neo-clerodane Diterpenoid (Ajugacumbin B in CDCl₃)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 75.4 | 5.50 (1H, app. td, J = 11.0, 4.7) |
| 2 | 26.5 | 1.80 (1H, m), 2.10 (1H, m) |
| 3 | 38.6 | 1.65 (1H, m) |
| 4 | 36.4 | - |
| 5 | 47.5 | 2.15 (1H, m) |
| 6 | 78.1 | 4.64 (1H, dd, J = 12.5, 4.0) |
| 7 | 34.5 | 1.95 (1H, m), 2.25 (1H, m) |
| 8 | 42.6 | 2.35 (1H, m) |
| 9 | 46.1 | - |
| 10 | 40.8 | - |
| 11 | 125.6 | 5.98 (1H, br d, J = 9.5) |
| 12 | 142.1 | - |
| 13 | 138.2 | - |
| 14 | 110.1 | 5.95 (1H, br m) |
| 15 | 173.2 | - |
| 16 | 71.3 | 4.80 (2H, m) |
| 17 | 16.2 | 0.95 (3H, s) |
| 18 | 60.5 | 3.65 (1H, d, J = 12.0), 4.10 (1H, d, J = 12.0) |
| 19 | 64.2 | 3.80 (1H, d, J = 12.0), 4.25 (1H, d, J = 12.0) |
| 20 | 18.1 | 1.05 (3H, s) |
Note: The NMR data presented is for Ajugacumbin B, a structurally related neo-clerodane diterpenoid, as a comprehensive dataset for this compound was not available in the surveyed literature.
Biological Activity and Signaling Pathways
Neo-clerodane diterpenoids from the genus Ajuga have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects. While the specific biological activities of this compound are not extensively characterized, its structural similarity to other bioactive compounds from Ajuga suggests it may possess similar properties.
For instance, the related compound Ajugalide-B has been shown to induce anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, in tumor cells. This effect is mediated by the disruption of the focal adhesion complex through the decreased phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.
Based on this evidence, a hypothetical signaling pathway for this compound-induced anoikis is proposed below. It is important to note that this is a putative pathway and requires experimental validation.
Hypothetical Signaling Pathway of this compound-Induced Anoikis
This diagram illustrates a potential mechanism where this compound, by binding to a putative cell surface receptor, inhibits the phosphorylation of FAK and paxillin. This disruption of focal adhesion signaling is hypothesized to trigger the activation of caspase-8, initiating a downstream caspase cascade that culminates in anoikis.
Conclusion
This compound is a promising natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its natural source, a generalized methodology for its isolation, and a plausible hypothesis for its mechanism of action based on related compounds. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound. The detailed protocols and structured data presented herein are intended to facilitate these future research endeavors.
References
The Discovery of Ajugalide D in Ajuga taiwanensis: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical guide on the discovery of Ajugalide D, a neo-clerodane diterpenoid isolated from the plant Ajuga taiwanensis. It outlines the context of the discovery, the physicochemical properties of the compound, and the general experimental approaches used for its isolation and characterization. Due to the limited public availability of the primary research article, this guide summarizes the currently accessible information and provides generalized protocols based on the study of related compounds.
Introduction
Phytochemical investigation of the Taiwanese medicinal plant Ajuga taiwanensis led to the isolation and identification of several neo-clerodane diterpenoids, including the novel compound, this compound.[1] This discovery contributes to the growing class of complex diterpenes isolated from the Ajuga genus, which are of significant interest to the scientific community due to their diverse and potent biological activities.[2]
Physicochemical Properties of this compound
This compound is a diterpenoid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₆ | [3] |
| Average Molecular Weight | 380.481 g/mol | [3] |
| Class | Diterpene lactone | [3] |
| Super Class | Lipids and lipid-like molecules | |
| Parent Compound | Neo-clerodane | |
| Source Organism | Ajuga taiwanensis |
Experimental Protocols
While the specific, detailed experimental protocols from the primary literature for the isolation and elucidation of this compound are not publicly available, a generalized workflow can be constructed based on standard methodologies for the separation of neo-clerodane diterpenoids from Ajuga species.
Extraction and Isolation
The general procedure for isolating compounds like this compound from plant material involves the following key steps:
-
Plant Material Collection and Preparation: Aerial parts of Ajuga taiwanensis are collected, dried, and pulverized.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques. This typically includes:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform a preliminary separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the fine purification of the isolated compounds.
-
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (such as COSY, HMQC, and HMBC), are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are used to determine the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores.
Quantitative Data
Detailed quantitative spectroscopic data for this compound from its primary discovery publication are not currently accessible in the public domain. For the purpose of identification and characterization, researchers would need to refer to the original publication: Chan, Y.-Y., et al. (2005). Neoclerodane diterpenoids from Ajuga taiwanensis. Chemical & Pharmaceutical Bulletin, 53(2), 164-7.
Biological Activity and Signaling Pathways
As of the latest available information, there are no specific studies detailing the biological activity or the modulated signaling pathways of this compound. However, other neo-clerodane diterpenoids isolated from Ajuga species have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and insect antifeedant activities. For instance, Ajugalide-B, a related compound from Ajuga taiwanensis, has been shown to induce anoikis (a form of programmed cell death) in tumor cells by disrupting the focal adhesion complex. This suggests that this compound may also possess noteworthy biological properties that warrant further investigation.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the discovery and characterization of a novel natural product like this compound from a plant source.
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
Conclusion
The discovery of this compound in Ajuga taiwanensis has added a new member to the family of neo-clerodane diterpenoids. While its physicochemical properties have been defined, a comprehensive understanding of its biological activity and mechanism of action remains to be elucidated. Further research, including accessing the detailed data from the original discovery and conducting new biological screenings, is necessary to unlock the full potential of this natural product for scientific and therapeutic applications.
References
Ajugalide D: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a neoclerodane diterpenoid isolated from plants of the Ajuga genus, which has a history of use in traditional medicine. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₆ | [1][2] |
| Molecular Weight | 380.48 g/mol | [1] |
| Appearance | White amorphous powder | Inferred from related compounds |
| Melting Point | Not available | |
| Optical Rotation | Not available | |
| Water Solubility (Predicted) | 0.12 g/L | [3] |
| logP (Predicted) | 2.06 | [3] |
| pKa (Strongest Acidic, Predicted) | 13.83 | |
| pKa (Strongest Basic, Predicted) | -3.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 5 |
Experimental Protocols
Isolation and Purification of this compound from Ajuga Species
The following is a generalized protocol for the isolation and purification of neoclerodane diterpenoids like this compound from plant material, based on established methods for compounds from the Ajuga genus.
1. Plant Material and Extraction:
-
Plant Material: Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This can be done by maceration (soaking) or Soxhlet extraction for a more efficient process. The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Separation and Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are pooled together.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The pooled fractions are further purified by preparative or semi-preparative RP-HPLC using a C18 column. A gradient elution with a mobile phase consisting of methanol and water or acetonitrile (B52724) and water is commonly used to separate the individual compounds.
3. Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Biological Activity Assays
Based on the known activities of related neoclerodane diterpenoids, the following protocols can be employed to investigate the biological effects of this compound.
1. Cell Viability Assay (MTT Assay): This assay determines the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Western Blot Analysis for FAK and Paxillin (B1203293) Phosphorylation: This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the focal adhesion signaling pathway.
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (p-FAK), total paxillin, and phosphorylated paxillin (p-paxillin). Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins can be quantified and normalized to the total protein levels.
Hypothetical Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound have not been experimentally elucidated, the closely related compound Ajugalide-B has been shown to induce a form of programmed cell death known as anoikis in cancer cells. This process is initiated by the disruption of the focal adhesion complex, which is critical for cell adhesion and survival. The proposed mechanism involves the dephosphorylation of Focal Adhesion Kinase (FAK) and paxillin. Based on this evidence, a hypothetical signaling pathway for this compound's anti-cancer activity is presented below.
This diagram illustrates a potential mechanism where this compound inhibits the phosphorylation of FAK and paxillin, key components of the focal adhesion complex. This disruption of integrin-mediated survival signaling is hypothesized to lead to the activation of the caspase cascade, ultimately resulting in anoikis, a form of programmed cell death that occurs upon cell detachment from the extracellular matrix. It is important to note that this pathway is based on studies of a related compound and requires direct experimental validation for this compound.
Conclusion
This compound, a neoclerodane diterpenoid from the Ajuga genus, presents a promising scaffold for further investigation in the context of drug discovery. Its predicted physicochemical properties suggest it may possess favorable characteristics for development. The biological activities of related compounds, particularly the induction of anoikis in cancer cells, highlight a potential therapeutic avenue for this compound. The experimental protocols and the hypothetical signaling pathway provided in this guide offer a solid foundation for researchers to explore the full potential of this natural product. Further studies are warranted to experimentally validate the physicochemical properties, elucidate the precise molecular mechanisms of action, and evaluate the in vivo efficacy of this compound.
References
- 1. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platycodin D induces anoikis and caspase-mediated apoptosis via p38 MAPK in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ajugalide D: A Technical Guide to its Structure Elucidation and Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ajugalide D, a neoclerodane diterpenoid isolated from the plant Ajuga taiwanensis. While the primary literature containing the specific quantitative spectroscopic data for this compound is not publicly accessible, this document outlines the key experimental methodologies and data analysis workflows involved in the characterization of this and similar natural products. Representative data from closely related compounds are presented to illustrate the spectroscopic features of this class of molecules.
Introduction to this compound
This compound is a neoclerodane diterpene that was first isolated from Ajuga taiwanensis.[1] As a member of this class of natural products, it possesses a complex bicyclic core structure. The molecular formula of this compound has been established as C₂₁H₃₂O₆, with a corresponding molecular weight of 380.48 g/mol . The structural characterization of such intricate molecules relies on a combination of advanced spectroscopic techniques.
Structure Elucidation Workflow
The process of determining the chemical structure of a novel natural product like this compound is a systematic workflow that begins with isolation and purification, followed by a series of spectroscopic analyses. These analyses provide complementary pieces of information that, when integrated, reveal the complete atomic connectivity and stereochemistry of the molecule.
Spectroscopic Data
The definitive structural assignment of this compound would be based on a comprehensive analysis of its spectroscopic data. While the specific data is not available, the following sections and tables illustrate the types of data and their interpretation for a representative neoclerodane diterpenoid, Ajugacumbin B, also isolated from an Ajuga species.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.
Table 1: Representative Mass Spectrometry Data for a Neoclerodane Diterpenoid
| Technique | Ionization Mode | Mass Found (m/z) | Molecular Formula |
|---|
| HR-ESI-MS | [M+Na]⁺ | 571.2468 | C₂₉H₄₀O₁₀Na |
Note: This data is for a related compound, not this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms.
Table 2: Representative ¹H NMR Spectroscopic Data for a Neoclerodane Diterpenoid (Ajugacumbin B) in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 1 | 5.50 | app. td | 11.0, 4.7 |
| 2α | 1.80 | m | |
| 2β | 2.10 | m | |
| 3 | 1.65 | m | |
| 5 | 2.15 | m | |
| 6 | 4.64 | dd | 12.5, 4.0 |
| 7α | 1.95 | m | |
| 7β | 2.25 | m | |
| 8 | 2.35 | m | |
| 11 | 5.98 | br d | 9.5 |
| 14 | 5.95 | br m | |
| 16 | 4.80 | m | |
| 17-H₃ | 0.95 | s | |
| 18-H₂ | 3.65, 4.10 | d, d | 12.0, 12.0 |
| 19-H₂ | 3.80, 4.25 | d, d | 12.0, 12.0 |
| 20-H₃ | 1.05 | s | |
Source: Data for Ajugacumbin B as a representative example.[2]
Table 3: Representative ¹³C NMR Spectroscopic Data for a Neoclerodane Diterpenoid (Ajugacumbin B) in CDCl₃
| Position | Chemical Shift (δ, ppm) |
|---|---|
| 1 | 75.4 |
| 2 | 26.5 |
| 3 | 38.6 |
| 4 | 36.4 |
| 5 | 47.5 |
| 6 | 78.1 |
| 7 | 34.5 |
| 8 | 42.6 |
| 9 | 46.1 |
| 10 | 40.8 |
| 11 | 125.6 |
| 12 | 142.1 |
| 13 | 138.2 |
| 14 | 110.1 |
| 15 | 173.2 |
| 16 | 71.3 |
| 17 | 16.2 |
| 18 | 60.5 |
| 19 | 64.2 |
| 20 | 18.1 |
Source: Data for Ajugacumbin B as a representative example.[2]
Experimental Protocols
The following are generalized experimental protocols representative of those used for the isolation and spectroscopic analysis of neoclerodane diterpenoids from Ajuga species.
Isolation and Purification
-
Plant Material and Extraction: Air-dried and powdered aerial parts of the Ajuga species are used as the starting material.[2] The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM) at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:
-
Column Chromatography: The crude extract is first fractionated by column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by preparative HPLC, often on a C18 column with a gradient elution of methanol-water or acetonitrile-water, to yield the pure compounds.
-
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a suitable mass spectrometer to determine the accurate mass and molecular formula of the isolated compound.
-
NMR Spectroscopy: NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
¹H and ¹³C NMR: Standard 1D spectra are acquired to identify the proton and carbon environments in the molecule.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are conducted to establish proton-proton couplings and one-bond and multiple-bond proton-carbon correlations, respectively. These experiments are crucial for assembling the molecular structure.
-
Conclusion
References
Ajugalide D: A Prospective Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly pertaining to the biological activities of Ajugalide D is limited. This document provides a comprehensive overview of the potential therapeutic effects of this compound, drawing upon published data from structurally related neo-clerodane diterpenoids isolated from the Ajuga genus. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts. All data and proposed mechanisms should be considered hypothetical for this compound until direct experimental validation is performed.
Introduction
This compound is a neo-clerodane diterpene isolated from Ajuga taiwanensis. Compounds of this class from the Ajuga genus have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide summarizes the existing data on related compounds to forecast the potential therapeutic applications of this compound, details relevant experimental protocols, and visualizes potential mechanisms of action.
Potential Therapeutic Effects
Based on the activities of analogous neo-clerodane diterpenoids, this compound is hypothesized to possess the following therapeutic properties:
-
Anticancer Activity: Several neo-clerodane diterpenoids from Ajuga species have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of anoikis, a form of programmed cell death initiated by the loss of cell adhesion.
-
Anti-inflammatory Activity: Extracts and isolated compounds from Ajuga have been shown to inhibit key inflammatory mediators. This suggests potential applications in treating inflammatory disorders.
-
Neuroprotective Activity: Recent studies have indicated that certain furan-containing clerodanes from Ajuga can protect neuronal cells from ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases.
Quantitative Data on Related Neo-clerodane Diterpenoids
The following tables summarize the reported in vitro activities of neo-clerodane diterpenoids from various Ajuga species. This data provides a comparative baseline for the potential potency of this compound.
Table 1: Anticancer Activity of Neo-clerodane Diterpenoids from Ajuga Species
| Compound/Extract | Cell Line | Assay | IC50 Value | Source |
| Ajugamarin A1 | Hela | CCK-8 | 5.39 x 10⁻⁷ µM | [1] |
| Unnamed Compound 3 | A549 | CCK-8 | 71.4 µM | [1] |
| Unnamed Compound 3 | Hela | CCK-8 | 71.6 µM | [1] |
| Methanolic Extract of Ajuga bracteosa | MCF-7 | MTT | 10 µg/mL | [2][3] |
| Methanolic Extract of Ajuga bracteosa | Hep-2 | MTT | 5 µg/mL | |
| Ethanolic Extract of Ajuga laxmannii | B16.F10 | BrdU ELISA | ~150 µg/mL | |
| Ethanolic Extract of Ajuga laxmannii | C26 | BrdU ELISA | ~200 µg/mL |
Table 2: Anti-inflammatory Activity of Neo-clerodane Diterpenoids from Ajuga Species
| Compound | Assay | Cell Line | IC50 Value | Source |
| Unnamed Compound 2 | NO Inhibition | RAW 264.7 | 20.2 µM | |
| Unnamed Compound 6 | NO Inhibition | RAW 264.7 | 27.0 µM | |
| Unnamed Compound 8 | NO Inhibition | RAW 264.7 | 25.8 µM | |
| Compound 36 from Scutellaria barbata | NO Inhibition | RAW 264.7 | 10.6 µM |
Table 3: Neuroprotective Activity of Neo-clerodane Diterpenoids from Ajuga Species
| Compound | Assay | Cell Line | EC50 Value | Source |
| Unnamed Compound 7 | RSL3-induced Ferroptosis Inhibition | HT22 | 10 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the investigation of this compound.
Cell Viability (MTT) Assay for Anticancer Activity
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Hela) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Anoikis
Caption: Hypothetical signaling pathway for this compound-induced anoikis.
General Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for bioactivity screening.
Conclusion
While direct experimental evidence for the therapeutic effects of this compound is currently lacking, the significant biological activities of structurally similar neo-clerodane diterpenoids from the Ajuga genus provide a strong rationale for its investigation as a potential therapeutic agent. The data on related compounds suggest that this compound may possess valuable anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a framework for future research to elucidate the specific biological functions and mechanisms of action of this compound, ultimately paving the way for its potential development as a novel therapeutic.
References
- 1. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro cytotoxicity study of methanolic fraction from Ajuga Bracteosa wall ex. benth on MCF-7 breast adenocarcinoma and hep-2 larynx carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Ajugalide D: A Potential Neo-clerodane Diterpenoid Insect Antifeedant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel and effective insect control agents is a continuous endeavor in agricultural and public health sectors. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new insecticidal and antifeedant compounds. The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids. These compounds have demonstrated a range of biological activities, including insect antifeedant properties. This technical guide focuses on Ajugalide D, a neo-clerodane diterpenoid isolated from Ajuga taiwanensis, and explores its potential role as an insect antifeedant. While direct quantitative data on the antifeedant activity of this compound is not extensively available in the current literature, this guide will provide a comprehensive overview of the antifeedant properties of related compounds from the Ajuga genus, detailed experimental protocols for assessing such activity, and the potential mechanisms of action.
Chemical Profile of this compound
This compound is a neo-clerodane diterpenoid that has been isolated from the plant Ajuga taiwanensis. The chemical structure and basic properties of this compound are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₄H₃₄O₈ |
| Molecular Weight | 450.52 g/mol |
| Compound Class | Neo-clerodane Diterpenoid |
| Source | Ajuga taiwanensis |
Insect Antifeedant Activity of Ajuga Species and Neo-clerodane Diterpenoids
Extracts from various Ajuga species have shown significant insecticidal and antifeedant properties against several key agricultural pests.[1] While specific data for this compound is limited, the antifeedant activity of other neo-clerodane diterpenoids isolated from Ajuga species provides a strong indication of its potential. For instance, ajugacumbins A, B, C, and D from Ajuga decumbens have displayed insect antifeedant activity.[2] Similarly, ajugacumbin B and ajuforrestins D/E, isolated from Ajuga forrestii, have demonstrated antifeedant effects against the cotton bollworm, Helicoverpa armigera.[3]
The antifeedant properties of these compounds are typically evaluated against economically important insect pests such as the larvae of the common cutworm (Spodoptera litura) and the African cotton leafworm (Spodoptera littoralis).[4]
Table 1: Antifeedant Activity of Selected Neo-clerodane Diterpenoids from Ajuga Species
| Compound | Source Species | Test Insect | Bioassay Type | Observed Effect | Reference |
| Ajugacumbins A-D | Ajuga decumbens | Not specified | Not specified | Displayed insect antifeedant activity | [2] |
| Ajugacumbin B | Ajuga forrestii | Helicoverpa armigera | Not specified | Showed antifeedant activity | |
| Ajuforrestins D/E | Ajuga forrestii | Helicoverpa armigera | Not specified | Showed antifeedant activity |
Experimental Protocols for Insect Antifeedant Bioassays
The evaluation of a compound's insect antifeedant activity is typically carried out using standardized bioassays. The following sections detail the methodologies for choice and no-choice feeding assays, which are commonly employed to quantify the feeding deterrence of a test compound.
Insect Rearing
A continuous and healthy supply of test insects is crucial for reliable bioassay results. For lepidopteran pests like Spodoptera litura, a laboratory colony can be established and maintained on an artificial diet or a suitable host plant, such as castor bean (Ricinus communis) leaves.
No-Choice Feeding Bioassay
This assay assesses the feeding deterrence of a compound when the insect has no alternative food source.
Methodology:
-
Preparation of Treated Leaf Discs: Leaf discs of a uniform size are excised from fresh, untreated host plant leaves. The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a range of concentrations. Each leaf disc is uniformly coated with a specific volume of the test solution. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Experimental Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity.
-
Insect Introduction: A single, pre-starved larva (e.g., third-instar Spodoptera litura) is introduced into each Petri dish.
-
Data Collection: After a defined period (typically 24 hours), the leaf area consumed is measured. This can be done using a leaf area meter or by digital image analysis.
-
Calculation of Antifeedant Index (AFI): The antifeedant activity is often expressed as an Antifeedant Index, calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.
Choice Feeding Bioassay
This assay evaluates the deterrent effect of a compound when the insect is presented with both treated and untreated food sources.
Methodology:
-
Preparation of Leaf Discs: Two leaf discs of equal size are prepared for each replicate. One is treated with the test compound solution, and the other (control) is treated with the solvent only.
-
Experimental Setup: Both the treated and control leaf discs are placed equidistant in a Petri dish.
-
Insect Introduction: A single, pre-starved larva is placed in the center of the Petri dish.
-
Data Collection and Analysis: After 24 hours, the area consumed for both the treated and control discs is measured. The data can be analyzed to determine if there is a significant preference for the untreated disc.
Experimental workflow for antifeedant bioassays.
Potential Mechanism of Action and Signaling Pathways
The antifeedant activity of neo-clerodane diterpenoids is believed to be mediated through their interaction with the insect's gustatory system. These compounds can act in several ways:
-
Stimulation of Deterrent Receptors: They may activate specialized chemoreceptors in the insect's mouthparts that perceive the compound as unpalatable, leading to the cessation of feeding.
-
Inhibition of Phagostimulant Receptors: They might block the receptors that recognize feeding stimulants like sugars, thus reducing the insect's motivation to feed.
-
Post-ingestive Effects: In some cases, reduced feeding could be a result of toxic effects that occur after ingestion, leading to malaise. However, true antifeedants primarily act at the sensory level to deter feeding initiation or continuation.
The precise signaling pathways affected by this compound in insects have not been elucidated. However, the interaction of antifeedant compounds with gustatory receptor neurons (GRNs) is a key area of investigation. Binding of the antifeedant to a specific gustatory receptor (GR) on the surface of a GRN would trigger a signal transduction cascade, ultimately leading to a neural signal being sent to the insect's brain, which is interpreted as a deterrent.
Hypothetical signaling pathway for this compound's antifeedant action.
Structure-Activity Relationships
While a detailed structure-activity relationship (SAR) for the antifeedant activity of this compound has not been established, studies on other clerodane diterpenes suggest that certain structural features are important for their biological activity. These can include the presence and stereochemistry of epoxide groups, the nature of the side chain at C-9, and the overall conformation of the decalin ring system. Further research involving the synthesis and biological evaluation of this compound analogs would be necessary to elucidate the specific structural requirements for its antifeedant activity.
Conclusion and Future Directions
This compound, a neo-clerodane diterpenoid from Ajuga taiwanensis, represents a promising candidate for the development of a natural insect antifeedant. Although direct quantitative data on its activity is currently scarce, the well-documented antifeedant properties of related compounds from the Ajuga genus provide a strong rationale for its investigation. Future research should focus on:
-
Quantitative Bioassays: Conducting detailed no-choice and choice feeding assays with this compound against a panel of economically important insect pests to determine its antifeedant potency (e.g., EC₅₀ values).
-
Mechanism of Action Studies: Utilizing electrophysiological techniques, such as single-sensillum recordings, to investigate the specific gustatory neurons and receptors that are affected by this compound.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify the key structural motifs responsible for its antifeedant activity.
-
Field Trials: Evaluating the efficacy of formulations containing this compound under greenhouse and field conditions to assess its potential as a practical crop protectant.
The exploration of natural products like this compound is crucial for the development of sustainable and environmentally benign pest management strategies. This technical guide provides a foundational framework for researchers and drug development professionals to pursue the investigation of this compound as a novel insect antifeedant.
References
The Biosynthetic Pathway of Ajugalide D: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a neoclerodane diterpene, a class of secondary metabolites found in various plant species, notably in the genus Ajuga.[1][2] These compounds exhibit a wide range of biological activities, making them of significant interest for drug discovery and development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel analogs with enhanced therapeutic properties. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by generalized quantitative data, detailed experimental protocols, and pathway visualizations. Due to the limited direct research on the this compound pathway, this guide integrates knowledge from the well-studied biosynthesis of related clerodane diterpenoids to present a comprehensive and plausible model.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, a C20-diterpenoid, is proposed to originate from the general terpenoid pathway, starting with the precursor geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be conceptually divided into three main stages: skeleton formation, oxidation, and late-stage modifications.
Stage 1: Formation of the Clerodane Skeleton
The characteristic bicyclic decalin core of clerodane diterpenes is forged by the sequential action of two classes of diterpene synthases (diTPSs).[3][4]
-
Cyclization of GGPP: A class II diTPS initiates the process by protonating the terminal double bond of GGPP, leading to a series of cyclizations and rearrangements to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate, likely a specific stereoisomer such as clerodienyl diphosphate (CLPP).[3]
-
Rearrangement and Second Cyclization: A class I diTPS then utilizes the LPP/CPP intermediate, catalyzing further cyclization and rearrangement to yield the final clerodane skeleton.
Stage 2: Oxidative Modifications
Following the formation of the basic clerodane scaffold, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs). Based on the structure of this compound, which features hydroxyl groups and a butenolide moiety, the following oxidative steps are proposed:
-
Hydroxylations: Specific CYPs are responsible for the introduction of hydroxyl groups at various positions on the clerodane skeleton.
-
Formation of the Butenolide Ring: The butenolide (a type of lactone) moiety is a common feature in many bioactive natural products. Its formation likely involves a series of oxidations, potentially including dehydrogenation and Baeyer-Villiger oxidation, catalyzed by CYPs or other oxidoreductases.
Stage 3: Late-Stage Modifications
The final steps in the biosynthesis of this compound likely involve tailoring enzymes that add further functional groups. For this compound, this includes methylation to form the methyl ester.
The proposed biosynthetic pathway is visualized in the diagram below.
Regulation of Diterpenoid Biosynthesis
The biosynthesis of diterpenoids, including this compound, is tightly regulated at the transcriptional level. Various families of transcription factors (TFs) are known to modulate the expression of biosynthetic genes in response to developmental cues and environmental stimuli.
Quantitative Data on Diterpenoid Biosynthesis
Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. The following table summarizes representative quantitative data for the biosynthesis of other plant terpenoids, which can serve as a general reference.
| Parameter | Value | Compound/Plant | Reference |
| Enzyme Kinetics | |||
| Km of diTPS for GGPP | 5 - 50 µM | Various | General knowledge |
| kcat of diTPS | 0.1 - 5 s-1 | Various | General knowledge |
| Km of CYP450 for terpene substrate | 1 - 100 µM | Various | General knowledge |
| Metabolite Concentration | |||
| Terpenoid content in leaves | 0.1 - 5 mg/g dry weight | Camellia sinensis | |
| Terpenoid content in flowers | 0.5 - 25 mg/g dry weight | Camellia sinensis | |
| Gene Expression | |||
| Upregulation of diTPS genes upon induction | 2 to 100-fold | Various | General knowledge |
| Upregulation of CYP450 genes upon induction | 2 to 50-fold | Various | General knowledge |
Experimental Protocols
Elucidating the biosynthetic pathway of a natural product like this compound involves a combination of transcriptomics, heterologous expression of candidate enzymes, and in vitro biochemical assays.
Identification of Candidate Biosynthetic Genes
This protocol outlines a general workflow for identifying candidate genes from a plant known to produce the target compound.
Methodology:
-
Plant Material: Collect tissues from Ajuga taiwanensis that are actively producing this compound.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).
-
Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts to identify putative diTPSs, CYPs, and other enzyme classes based on sequence homology.
-
Differential Expression and Co-expression Analysis: Compare transcriptomes from high-producing and low-producing tissues or developmental stages to identify differentially expressed genes. Use co-expression analysis to find genes that are coordinately expressed with known terpenoid biosynthetic genes.
Heterologous Expression and Purification of Candidate Enzymes
This protocol describes the expression of candidate plant enzymes in a microbial host for functional characterization.
Methodology:
-
Gene Cloning: Amplify the coding sequences of candidate genes from Ajuga taiwanensis cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assays
This protocol details the functional characterization of purified recombinant enzymes.
Methodology for diTPS:
-
Reaction Setup: Prepare a reaction mixture containing the purified diTPS, GGPP as the substrate, and a suitable buffer with required cofactors (e.g., Mg2+).
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Product Extraction and Analysis: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane). Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with authentic standards or known compounds.
Methodology for CYP450s:
-
Reaction Setup: Prepare a reaction mixture containing the purified CYP450, the diterpene substrate (product from the diTPS assay), a cytochrome P450 reductase (CPR) partner, NADPH, and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature.
-
Product Extraction and Analysis: Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated or otherwise modified products.
Conclusion
While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on current knowledge of clerodane diterpenoid biosynthesis. The proposed pathway, regulatory network, and experimental protocols offer a valuable resource for researchers aiming to unravel the specific enzymatic steps leading to this promising natural product. Further research, employing the outlined methodologies, will be instrumental in confirming the proposed pathway and enabling the metabolic engineering of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ajugalide D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neoclerodane diterpene, Ajugalide D. It covers its core physicochemical properties, outlines detailed experimental protocols for its isolation and characterization, and presents a hypothetical signaling pathway to stimulate further research into its mechanism of action.
Core Physicochemical Properties
This compound is a naturally occurring compound isolated from Ajuga taiwanensis.[1][2] Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₆ | [1][3][4] |
| Molecular Weight | 380.48 g/mol | |
| Class | Diterpene lactone | |
| Description | Belongs to the class of organic compounds known as diterpene lactones. These are diterpenoids containing a lactone moiety. | |
| Storage Temperature | -20°C |
Experimental Protocols
The following sections detail the standard methodologies for the isolation, purification, and structural elucidation of this compound.
Isolation and Purification of this compound
The general workflow for isolating this compound from its natural source, Ajuga taiwanensis, is depicted below. This process involves extraction, fractionation, and chromatographic separation.
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation
The determination of this compound's chemical structure is accomplished through a combination of modern spectroscopic techniques.
References
Methodological & Application
Application Notes and Protocols for Ajugalide D In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a neo-clerodane diterpenoid, a class of natural products known for a wide range of biological activities. While specific data for this compound is limited in publicly available literature, compounds with similar structures isolated from the Ajuga genus have demonstrated significant anti-inflammatory and cytotoxic potential. These application notes provide a framework for the in vitro screening of this compound, based on established protocols for analogous neo-clerodane diterpenoids. The methodologies and potential mechanisms described herein are intended to serve as a foundational resource for initiating research on this compound.
Potential Biological Activities
Neo-clerodane diterpenoids have been reported to possess several key biological activities, making them promising candidates for drug discovery.
-
Anti-inflammatory Activity: Many compounds in this class have been shown to inhibit the production of pro-inflammatory mediators. A common mechanism of action involves the modulation of key signaling pathways such as the NF-κB pathway.
-
Anticancer Activity: The cytotoxic effects of neo-clerodane diterpenoids against various cancer cell lines are well-documented. Proposed mechanisms often include the induction of apoptosis and cell cycle arrest. For instance, the related compound Ajugalide-B has been shown to induce anoikis (a form of programmed cell death) in tumor cells.[1]
Data Presentation
Table 1: Anti-inflammatory Activity of Neo-clerodane Diterpenoids (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | Source | IC50 (µM) | Reference |
| Compound 36 | Scutellaria barbata | 10.6 | [2][3] |
| Compound 2 | Ajuga pantantha | 20.2 | [4] |
| Compound 6 | Ajuga pantantha | 27.0 | [4] |
| Compound 8 | Ajuga pantantha | 25.8 | |
| Guevarain B (2 ) | Salvia guevarae | Not specified, but showed activity | |
| 6α-hydroxy-patagonol acetonide (7 ) | Salvia guevarae | Not specified, but showed activity |
Table 2: Cytotoxic Activity of Neo-clerodane Diterpenoids (Against Various Cancer Cell Lines)
| Compound | Cell Line | IC50 (µM) | Reference |
| Guevarain B (2 ) | K562 (human chronic myelogenous leukemia) | 33.1 ± 1.3 | |
| 6α-hydroxy-patagonol acetonide (7 ) | K562 (human chronic myelogenous leukemia) | 39.8 ± 1.5 |
Experimental Protocols
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Aminoguanidine (positive control)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include wells for a vehicle control (DMSO) and a positive control (Aminoguanidine).
-
Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., K562, A549, MCF-7)
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Spectrophotometer (510 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Analysis: Measure the absorbance at 510 nm. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.
Caption: Workflow for determining the anti-inflammatory activity of this compound.
Caption: Workflow for assessing the cytotoxicity of this compound using the SRB assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Ajugalide D in Cancer Cell Line Treatment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the effects of Ajugalide D on cancer cell lines is limited. The following application notes and protocols are based on studies of related compounds, such as Ajugalide C and Ajugalide-B, and provide a foundational framework for the investigation of this compound.
Introduction
This compound is a member of the phytoecdysteroid class of compounds, which are naturally occurring steroids found in plants of the Ajuga genus. Related compounds from this genus have demonstrated potential anti-cancer properties, including the induction of apoptosis and cell cycle arrest, suggesting that this compound may also possess therapeutic potential against various cancer cell lines. This document outlines detailed protocols for investigating the in vitro anti-cancer effects of this compound, focusing on cell viability, apoptosis, and the modulation of key signaling pathways.
Data Presentation
As specific quantitative data for this compound is not yet publicly available, the following tables are provided as templates for researchers to organize and present their experimental findings.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| DU145 | Prostate | Experimental Data | Experimental Data |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| HeLa | Cervical | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HepG2 | Liver | Experimental Data | Experimental Data |
Table 2: Effect of this compound on Apoptosis in a Representative Cancer Cell Line
| Treatment | Concentration | Percentage of Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | Experimental Data |
| This compound | IC50 | Experimental Data |
| This compound | 2x IC50 | Experimental Data |
Table 3: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines (e.g., DU145, MCF-7, HeLa, A549, HepG2)
-
96-well plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl with 10% SDS)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
References
Application of Ajugalide D in Anti-Inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, is emerging as a compound of interest for its potential anti-inflammatory properties. While direct and extensive experimental data on this compound is currently limited, the well-documented anti-inflammatory activity of extracts from various Ajuga species and structurally related compounds provides a strong basis for its investigation as a novel therapeutic agent.[1] Species such as Ajuga reptans, Ajuga genevensis, and Ajuga iva have been traditionally used in folk medicine for their anti-inflammatory effects.[2][3] Phytochemical analyses of these plants have revealed the presence of various bioactive molecules, including iridoids, flavonoids, and phytosterols, which are believed to contribute to their therapeutic properties.[2][4] This document provides a comprehensive guide for researchers interested in exploring the anti-inflammatory applications of this compound, including postulated mechanisms of action, detailed experimental protocols, and data presentation guidelines.
Postulated Anti-Inflammatory Mechanism of Action
The anti-inflammatory effects of compounds from the Ajuga genus are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of related neo-clerodane diterpenoids and extracts of Ajuga species, the primary mechanisms of action for this compound are likely to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
MAPK Signaling Pathway: The MAPK family of kinases, including ERK, JNK, and p38, plays a significant role in cellular responses to a variety of extracellular stimuli, leading to inflammation. Activation of these pathways can lead to the production of inflammatory mediators. It is postulated that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases within the MAPK cascade.
Data Presentation: Quantitative Summary
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition | IC50 (µM) |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | ||
| TNF-α Release | THP-1 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | ||
| IL-6 Release | THP-1 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | ||
| COX-2 Expression | A549 | IL-1β (10 ng/mL) | 1, 5, 10, 25, 50 | ||
| 5-LOX Activity | - | - | 1, 5, 10, 25, 50 |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | This compound Dose (mg/kg) | Parameter | % Inhibition vs. Control |
| Carrageenan-induced Paw Edema (Rat) | 10, 25, 50 | Paw Volume Increase | |
| Croton Oil-induced Ear Edema (Mouse) | 10, 25, 50 | Ear Weight Increase | |
| LPS-induced Systemic Inflammation (Mouse) | 10, 25, 50 | Serum TNF-α Levels | |
| LPS-induced Systemic Inflammation (Mouse) | 10, 25, 50 | Serum IL-6 Levels |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound.
In Vitro Anti-inflammatory Assays
a. Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Seed cells in appropriate plates. Pre-treat cells with varying concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
b. Measurement of Nitric Oxide (NO) Production:
-
Principle: NO production is an indicator of macrophage activation and inflammation. It is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Protocol:
-
Collect culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
c. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or animal serum.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants or serum samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Measure the absorbance at the appropriate wavelength.
-
Determine cytokine concentrations from a standard curve.
-
d. Western Blot Analysis for Protein Expression:
-
Principle: Western blotting is used to detect and quantify the expression of specific proteins involved in inflammatory signaling pathways (e.g., p-IκBα, p-p65, p-ERK, p-p38).
-
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Models
a. Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response.
-
Protocol:
-
Administer this compound or a vehicle control orally or intraperitoneally to rats.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
b. Croton Oil-Induced Ear Edema in Mice:
-
Principle: Topical application of croton oil induces an acute inflammatory response characterized by edema.
-
Protocol:
-
Apply a solution of croton oil in a suitable solvent to the inner surface of the right ear of mice.
-
Apply this compound topically or administer it systemically.
-
After a specific time (e.g., 4-6 hours), sacrifice the mice and punch out a standard-sized section of both ears.
-
Weigh the ear sections and calculate the difference in weight between the right and left ears as a measure of edema.
-
Conclusion
While specific experimental evidence for the anti-inflammatory activity of this compound is still emerging, its classification as a neo-clerodane diterpenoid and the known properties of extracts from the Ajuga genus strongly suggest its potential in this area. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are consistent with findings for other compounds in this class. The protocols and guidelines presented here provide a robust framework for the systematic investigation of this compound as a promising anti-inflammatory agent. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical characterization, antioxidant capacity, and anti-inflammatory potentials invitro and in vivo of phenolic compounds extracted from Ajuga iva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phytochemical Composition, Antioxidant, Antimicrobial and in Vivo Anti-inflammatory Activity of Traditionally Used Romanian Ajuga laxmannii (Murray) Benth. (“Nobleman’s Beard” – Barba Împăratului) [frontiersin.org]
Application Note: Determination of Ajugalide D Dose-Response Curve for Antiproliferative Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ajugalide D is a neoclerodane diterpene isolated from Ajuga taiwanensis.[1] Compounds from the Ajuga genus have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects.[2][3] While the specific mechanisms of this compound are still under investigation, related compounds like Ajugalide-B have been shown to induce anoikis, a form of programmed cell death, in tumor cells by disrupting the focal adhesion complex.[4] This application note provides a detailed protocol for determining the dose-response curve of this compound to evaluate its antiproliferative activity against a cancer cell line.
Principle
The dose-response curve is a fundamental tool in pharmacology to characterize the relationship between the concentration of a drug and its biological effect.[5] In this protocol, a cell viability assay is used to measure the antiproliferative effect of this compound on a selected cancer cell line. By exposing the cells to a range of this compound concentrations, a sigmoidal dose-response curve can be generated. From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration), which represents the concentration of this compound required to inhibit cell growth by 50%, can be determined.
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for determining the dose-response curve of this compound.
Detailed Protocol
1. Cell Seeding: a. Culture the selected cancer cell line in complete medium until it reaches 80-90% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the this compound stock solution to obtain a range of concentrations (e.g., 0.1 nM to 100 µM). It is recommended to perform a 1:3 or 1:5 serial dilution. c. Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
3. Cell Treatment: a. After overnight incubation, carefully remove the medium from the wells. b. Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include wells for vehicle control and untreated cells (medium only). c. Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Cell Viability Assay: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate the plate for the recommended time. c. Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
5. Data Analysis: a. Subtract the background reading (medium only) from all experimental wells. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for the dose-response of a cancer cell line to this compound.
| This compound Concentration (µM) | Log Concentration | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | - | 100 ± 5.2 |
| 0.01 | -2 | 98.5 ± 4.8 |
| 0.1 | -1 | 85.3 ± 6.1 |
| 1 | 0 | 52.1 ± 3.9 |
| 10 | 1 | 15.7 ± 2.5 |
| 100 | 2 | 5.2 ± 1.8 |
IC50 Value: Based on the hypothetical data, the calculated IC50 value for this compound is approximately 1.2 µM.
Hypothetical Signaling Pathway
Based on the known mechanism of the related compound Ajugalide-B, a hypothetical signaling pathway for this compound-induced apoptosis is presented below.
Caption: Hypothetical signaling pathway for this compound-induced anoikis.
This diagram illustrates a potential mechanism where this compound interacts with a cell surface receptor, leading to the inhibition of Focal Adhesion Kinase (FAK) and the phosphorylation of Paxillin. This disruption of the focal adhesion complex triggers the activation of the caspase cascade, ultimately resulting in anoikis, a form of programmed cell death. It is important to note that this is a speculative pathway based on related compounds and requires experimental validation for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Synthetic Routes to Ajugalide D and its Derivatives Remain Elusive
Despite significant interest in the diverse biological activities of neo-clerodane diterpenoids isolated from the Ajuga genus, a total synthesis of Ajugalide D or its derivatives has not yet been reported in peer-reviewed scientific literature. Current research predominantly focuses on the isolation of these complex natural products from various Ajuga species, followed by structural elucidation and evaluation of their pharmacological potential.
While numerous studies have successfully isolated and characterized a wide array of Ajugalides and other related neo-clerodane diterpenes, the intricate and densely functionalized stereochemistry of these molecules presents a formidable challenge for synthetic chemists. As a result, detailed experimental protocols, quantitative data on reaction yields, and established synthetic pathways for this compound are not available.
This lack of a synthetic route means that researchers and drug development professionals seeking to explore the therapeutic potential of this compound and its analogs are currently reliant on extraction from natural sources. The development of a scalable total synthesis would be a significant breakthrough, enabling the production of larger quantities of these compounds for further investigation and facilitating the creation of novel derivatives with potentially enhanced biological activities.
Isolation and Characterization of this compound
This compound is a neo-clerodane diterpenoid that has been isolated from Ajuga taiwanensis. The structural elucidation of this and other related compounds is typically achieved through a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and confirm the molecular weight.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Biological Activities of Ajugalide Congeners
Compounds from the Ajugalide family have demonstrated a range of interesting biological activities, prompting further research into their mechanisms of action. For instance, some members of this class have been shown to exhibit anti-inflammatory, insect antifeedant, and cytotoxic properties. The exploration of these activities is a key driver for the interest in developing synthetic routes to these molecules.
Future Outlook
The development of a total synthesis for this compound remains a significant and unmet challenge in the field of organic chemistry. A successful synthetic strategy would not only provide access to this specific natural product but could also open up avenues for the synthesis of a wide range of related neo-clerodane diterpenoids. This would undoubtedly accelerate the exploration of their therapeutic potential and enable detailed structure-activity relationship (SAR) studies to identify new and more potent drug candidates.
In the absence of established synthetic methods, this document cannot provide the requested detailed application notes and protocols for the synthesis of this compound derivatives. Researchers interested in this class of compounds should focus on the existing literature concerning their isolation, purification, and biological evaluation.
Application Notes and Protocols for Ajugalide D Administration in Animal Models
Disclaimer: As of the current literature review, specific in vivo studies detailing the administration of isolated Ajugalide D in animal models are not publicly available. The following application notes and protocols are therefore constructed based on studies of extracts from Ajuga species known to contain this compound and related neo-clerodane diterpenes, as well as in vitro data on closely related compounds. These protocols should be considered as a starting point for novel research and adapted based on preliminary dose-finding and toxicity studies.
Introduction
This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This class of compounds has garnered significant interest for a wide range of biological activities, including anti-inflammatory, neuroprotective, cytotoxic, and antifeedant properties. While in vitro studies have begun to elucidate the mechanisms of action for related compounds, in vivo animal studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound for potential therapeutic applications. These notes provide a framework for researchers, scientists, and drug development professionals to design and conduct initial animal model studies with this compound.
Potential Therapeutic Applications for In Vivo Studies
Based on the known biological activities of Ajuga extracts and related diterpenes, promising areas for in vivo investigation of this compound include:
-
Anti-inflammatory Models: To validate the traditional use of Ajuga species for inflammatory conditions.
-
Neuroprotective Models: To explore its potential in neurodegenerative disease models.
-
Oncology Models: To assess the in vivo antiproliferative and pro-apoptotic effects observed in vitro.
Data Presentation: In Vivo Studies of Ajuga Extracts
The following table summarizes quantitative data from in vivo studies on crude extracts from Ajuga species. This data can serve as a reference for estimating potential dosage ranges for purified this compound, although doses for pure compounds are typically much lower than for extracts.
| Animal Model | Extract/Compound Administered | Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-induced paw edema in rats | Ajuga reptans aqueous-ethanolic extract | 100 mg/kg | Oral | Moderate anti-inflammatory activity | [1] |
| 6-hydroxydopamine (6-OHDA) induced Parkinson's model in rats | Ajuga reptans extract | 25 mg/kg bw and 75 mg/kg bw | Intraperitoneal | Showed anti-amnesic and neuroprotective effects, with the 75 mg/kg dose being most effective. | [2] |
| 6-hydroxydopamine (6-OHDA) induced Parkinson's model in rats | Ajuga genevensis extract | 75 mg/kg bw | Intraperitoneal | Demonstrated neuroprotective activity, though less potent than A. reptans extract. | [2] |
| Turpentine oil-induced inflammation in rats | Ajuga reptans ethanol (B145695) extract | 100 mg dw/mL | Not Specified | Exhibited significant anti-inflammatory and anti-oxidative activity comparable to diclofenac (B195802). | [3] |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the anti-inflammatory and neuroprotective effects of this compound in rodent models.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Rat Model
This protocol describes the carrageenan-induced paw edema model, a standard method for screening acute anti-inflammatory agents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, DMSO, or saline with Tween 80)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Diclofenac sodium (e.g., 10 mg/kg)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer
-
Syringes and gavage needles
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment. Provide food and water ad libitum.
-
Grouping: Divide animals into at least four groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Diclofenac)
-
Group III: this compound (Low dose, e.g., 5 mg/kg)
-
Group IV: this compound (High dose, e.g., 20 mg/kg)
-
-
Compound Administration: Administer this compound, vehicle, or diclofenac via oral gavage one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Protocol 2: Evaluation of Neuroprotective Activity in a Mouse Model
This protocol outlines a general workflow for assessing the neuroprotective effects of this compound in a chemically-induced neurotoxicity model, such as one using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's disease.
Materials:
-
This compound
-
Vehicle
-
Neurotoxin (e.g., MPTP)
-
Apparatus for behavioral tests (e.g., Rotarod, Open Field)
-
Reagents for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase antibody) and biochemical assays (e.g., for dopamine (B1211576) levels via HPLC).
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the anti-inflammatory protocol. Groups would include:
-
Group I: Vehicle control
-
Group II: Neurotoxin control (Vehicle + MPTP)
-
Group III: this compound (pre-treatment) + MPTP
-
-
This compound Administration: Administer this compound or vehicle (e.g., via intraperitoneal injection) for a set period (e.g., 7-14 days) before and during neurotoxin administration.
-
Neurotoxin Induction: Administer the neurotoxin according to an established protocol (e.g., multiple injections of MPTP over one day).
-
Behavioral Assessment: Conduct behavioral tests (e.g., 7 days post-toxin administration) to assess motor coordination and activity.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the brain regions of interest (e.g., striatum, substantia nigra).
-
Tissue Processing:
-
Use one hemisphere for measuring levels of dopamine and its metabolites using HPLC.
-
Use the other hemisphere for immunohistochemical analysis to quantify dopaminergic neuron survival (e.g., Tyrosine Hydroxylase staining).
-
-
Data Analysis: Compare the results from the this compound-treated group with the neurotoxin control group to determine if the compound mitigated behavioral deficits, neurochemical depletion, and neuronal loss.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Antiproliferative Action
Based on in vitro studies of the related compound Ajugalide-B, this compound may exert antiproliferative effects by inducing a form of cell death known as anoikis. This is achieved by disrupting the focal adhesion complex, which is critical for cell anchorage and survival signals. A proposed pathway involves the inhibition of key signaling kinases.
Caption: Proposed mechanism of this compound-induced anoikis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in animal models.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ajugalide D as a Natural Pesticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for sustainable and environmentally friendly pest management solutions has driven research into naturally derived pesticides. Ajugalide D, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, represents a promising candidate for development as a natural pesticide.[1][2] Compounds from this genus have demonstrated a range of biological activities, including insecticidal, antifeedant, and antifungal properties.[3][4][5] These application notes provide a detailed protocol for the comprehensive evaluation of this compound's potential as a broad-spectrum natural pesticide, with methodologies for assessing its insecticidal, fungicidal, and herbicidal efficacy.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is essential for proper handling, formulation, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₂₄H₃₄O₈ |
| Molecular Weight | 450.5 g/mol |
| Appearance | White amorphous solid |
| Melting Point | 158-160°C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chloroform |
| Storage Temperature | -20°C |
Experimental Workflow
The overall workflow for evaluating the pesticidal activity of this compound is depicted in the following diagram. This process begins with the preparation of the test compound and target organisms, followed by a series of bioassays to determine efficacy, and concludes with an analysis of the mode of action.
Caption: Experimental workflow for pesticidal testing of this compound.
Insecticidal Activity Protocols
Target Insect Species
The selection of insect species should be based on their economic importance and susceptibility to known insecticides. Commonly used species include:
-
Lepidoptera: Spodoptera littoralis (Cotton Leafworm), Plutella xylostella (Diamondback Moth)
-
Hemiptera: Myzus persicae (Green Peach Aphid), Aphis gossypii (Cotton Aphid)
-
Diptera: Aedes aegypti (Yellow Fever Mosquito), Culex quinquefasciatus (Southern House Mosquito)
Bioassay Methods
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Coating: Apply 1 mL of each test solution to the inner surface of a glass vial or a filter paper disc placed in a Petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a uniform film of this compound.
-
Insect Introduction: Introduce a known number of adult insects (e.g., 20) into each treated container. A control group with solvent only should be included.
-
Observation: Record mortality at 24, 48, and 72 hours post-exposure. An insect is considered dead if it shows no coordinated movement when gently prodded.
-
Data Analysis: Calculate the lethal concentration (LC50) value, which is the concentration that causes 50% mortality of the test population.
-
Preparation of Treated Diet: Incorporate this compound into the artificial diet of the target insect at various concentrations.
-
Feeding: Provide the treated diet to the larval stages of the insects.
-
Observation: Monitor for mortality, developmental abnormalities, and antifeedant effects (by measuring the amount of diet consumed).
-
Data Analysis: Determine the LC50 and assess any sublethal effects on insect development.
Hypothetical Insecticidal Data
| Target Insect | Assay Type | LC50 (µg/mL) at 48h |
| Spodoptera littoralis | Contact | 125.8 |
| Spodoptera littoralis | Ingestion | 85.3 |
| Myzus persicae | Contact | 180.5 |
| Aedes aegypti | Contact (Adult) | 98.2 |
| Aedes aegypti | Ingestion (Larval) | 65.7 |
Fungicidal Activity Protocols
Target Fungal Species
Select fungal species that are significant plant pathogens or are commonly used for screening antifungal compounds.
-
Botrytis cinerea (Gray Mold)
-
Fusarium oxysporum (Fusarium Wilt)
-
Candida albicans (for broad-spectrum activity screening)
Bioassay Methods
-
Preparation of Fungal Spore Suspension: Prepare a standardized suspension of fungal spores (e.g., 1 x 10⁵ spores/mL).
-
Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add the fungal spore suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Observation: Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Preparation of Treated Agar (B569324): Incorporate different concentrations of this compound into a molten agar medium (e.g., Potato Dextrose Agar).
-
Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of the treated agar plates.
-
Incubation: Incubate the plates and measure the diameter of the fungal colony at regular intervals.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without this compound.
Hypothetical Fungicidal Data
| Target Fungus | Assay Type | MIC (µg/mL) | IC50 (Mycelial Growth, µg/mL) |
| Botrytis cinerea | Microdilution | 62.5 | 35.2 |
| Fusarium oxysporum | Microdilution | 125 | 78.9 |
| Candida albicans | Microdilution | 250 | N/A |
Herbicidal Activity Protocols
Target Weed Species
Select common and economically important weed species for testing.
-
Amaranthus retroflexus (Redroot Pigweed)
-
Echinochloa crus-galli (Barnyard Grass)
-
Lolium rigidum (Ryegrass)
Bioassay Methods
-
Preparation of Test Plates: Place a filter paper in a Petri dish and moisten it with a specific volume of this compound solution at different concentrations.
-
Seed Placement: Place a known number of seeds (e.g., 25) on the filter paper.
-
Incubation: Incubate the Petri dishes in a controlled environment (light/dark cycle and temperature).
-
Observation: After a set period (e.g., 7 days), count the number of germinated seeds.
-
Data Analysis: Calculate the percentage of germination inhibition compared to a control.
-
Pre-germination: Germinate seeds in a control medium until the radicle emerges.
-
Transfer to Treatment: Transfer the seedlings to a medium containing different concentrations of this compound.
-
Growth Measurement: After a specified growth period, measure the length of the radicle and the shoot.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of root and shoot growth (IC50).
Hypothetical Herbicidal Data
| Target Weed | Assay Type | IC50 (µg/mL) |
| Amaranthus retroflexus | Seed Germination | >500 |
| Amaranthus retroflexus | Seedling Growth (Root) | 215.4 |
| Lolium rigidum | Seed Germination | >500 |
| Lolium rigidum | Seedling Growth (Root) | 350.8 |
Hypothetical Mode of Action and Signaling Pathway
While the precise mode of action of this compound is yet to be fully elucidated, related compounds from the Ajuga genus offer insights into potential mechanisms. Phytoecdysteroids, for instance, disrupt insect molting by acting as antagonists or agonists of the ecdysone (B1671078) receptor. Furthermore, the related compound Ajugalide-B has been shown to induce a form of programmed cell death (anoikis) by disrupting the focal adhesion complex through the dephosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293) in tumor cells. A similar pathway could be targeted in insects, leading to cell detachment and apoptosis in critical tissues.
The following diagram illustrates a hypothetical signaling pathway for the insecticidal action of this compound, drawing parallels from the activity of Ajugalide-B.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis in insects.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a potential natural pesticide. The multi-faceted approach, encompassing insecticidal, fungicidal, and herbicidal screening, will enable a comprehensive assessment of its bioactivity. Further investigation into the mode of action, guided by the hypothetical pathway, will be crucial for understanding its molecular targets and for the potential development of novel and effective pest management strategies. The structural diversity found in natural products like this compound offers a promising avenue for the discovery of new pesticidal agents.
References
Application Notes and Protocols: Utilizing Ajugalide D in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a member of the neoclerodane diterpenoid family of natural compounds, which have garnered significant interest for their diverse biological activities. While direct studies on this compound's role in apoptosis are emerging, research on the closely related compound, Ajugalide-B (also known as ATMA), provides a strong foundation for investigating its potential as an apoptosis-inducing agent.[1][2] Ajugalide-B has been shown to induce a specific form of apoptosis known as anoikis in cancer cells.[1][2] Anoikis is a programmed cell death process that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). This process is crucial for preventing detached cells from colonizing new locations, and its evasion is a hallmark of metastatic cancer.
These application notes provide a comprehensive guide for researchers to investigate the pro-apoptotic effects of this compound, based on the known mechanisms of Ajugalide-B and established apoptosis assay protocols. The provided protocols will enable the characterization of this compound's effects on cell viability, apoptosis induction, and the underlying signaling pathways.
Putative Mechanism of Action
Based on the activity of the related compound Ajugalide-B, it is hypothesized that this compound induces apoptosis (anoikis) by disrupting focal adhesion complexes. This is thought to occur through the decreased phosphorylation of key focal adhesion proteins, paxillin (B1203293) and focal adhesion kinase (FAK).[1] The disruption of these cell-matrix interactions triggers the activation of the extrinsic apoptosis pathway, initiated by the activation of caspase-8. Activated caspase-8 can then directly or indirectly activate executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.
Experimental Workflow
The following diagram outlines a general workflow for investigating the apoptosis-inducing properties of this compound.
Caption: Experimental workflow for characterizing this compound-induced apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Lung Carcinoma Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 92.5 | 4.8 |
| 5 | 75.1 | 6.1 |
| 10 | 51.3 | 4.5 |
| 25 | 28.9 | 3.9 |
| 50 | 15.4 | 2.7 |
Note: Data presented is hypothetical and for illustrative purposes.
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95.2 | 2.5 | 2.3 |
| This compound (10 µM) | 48.7 | 35.8 | 15.5 |
Note: Data presented is hypothetical and for illustrative purposes.
Table 3: Caspase-8 Activity in A549 Cells Treated with this compound
| Treatment | Relative Caspase-8 Activity (Fold Change) |
| Control | 1.0 |
| This compound (10 µM) | 4.2 |
Note: Data presented is hypothetical and for illustrative purposes.
Table 4: Summary of Western Blot Analysis
| Target Protein | Treatment | Relative Expression Level |
| p-FAK | Control | 1.0 |
| This compound (10 µM) | 0.3 | |
| p-Paxillin | Control | 1.0 |
| This compound (10 µM) | 0.4 | |
| Cleaved PARP | Control | 1.0 |
| This compound (10 µM) | 5.1 |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that is cytotoxic to a cell line of interest.
Materials:
-
This compound
-
Cell line (e.g., A549 human lung carcinoma)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound at the predetermined IC50 concentration for the desired time.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Caspase-8 Activity Assay
This assay measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 8 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, treat the cells with this compound.
-
Equilibrate the plate and the Caspase-Glo® 8 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 8 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase-8 activity relative to the untreated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the proposed signaling pathway.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-paxillin, anti-paxillin, anti-cleaved PARP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced anoikis, based on the known mechanism of Ajugalide-B.
Caption: Proposed signaling pathway for this compound-induced anoikis.
References
Ajugalide D: Application Notes for a Promising Lead Compound in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis, represents a promising lead compound for the development of novel therapeutics.[1][2][3] Belonging to a class of natural products with a wide array of documented biological activities, this compound and its analogs have demonstrated potential in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's therapeutic potential. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the activities of closely related compounds and established methodologies, offering a solid foundation for further research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. This information is essential for its proper handling, formulation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₆[4][5] |
| Molecular Weight | 380.48 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Optical Rotation | Data not available |
| Solubility | Data not available |
| Storage Temperature | -20°C |
Biological Activities and Quantitative Data
Neo-clerodane diterpenoids from the Ajuga genus have exhibited significant anti-inflammatory and anticancer properties. The following table summarizes the biological activities of compounds structurally related to this compound. These values can serve as a benchmark for predicting the potential efficacy of this compound.
| Compound Class | Biological Activity | Assay | Target/Cell Line | IC₅₀/EC₅₀ Value |
| Neo-clerodane Diterpenoids | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 20.2 - 45.8 μM |
| Ajugalide-B | Anti-proliferative | Anoikis Induction | A549 (Human Lung Carcinoma) | Not specified |
Putative Mechanisms of Action
Based on studies of closely related compounds, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways implicated in cancer and inflammation.
Anticancer Activity: FAK Signaling Pathway
Ajugalide-B, a structurally similar compound, has been shown to induce a form of programmed cell death known as anoikis in tumor cells. This is achieved by disrupting the focal adhesion complex through the decreased phosphorylation of Focal Adhesion Kinase (FAK) and paxillin. It is plausible that this compound shares this mechanism.
Caption: Hypothetical FAK signaling pathway inhibition by this compound.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The anti-inflammatory effects of neo-clerodane diterpenoids are often attributed to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory mediators.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activities of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Anti-proliferative Activity (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT assay.
Protocol 2: Western Blot Analysis of FAK Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of FAK in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FAK, anti-phospho-FAK (Tyr397))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated FAK to total FAK.
Conclusion
This compound holds considerable promise as a lead compound for the development of new anticancer and anti-inflammatory drugs. The provided application notes and protocols offer a framework for researchers to explore its therapeutic potential. Further investigation into its specific biological activities, mechanism of action, and pharmacokinetic properties is warranted to advance its development towards clinical applications.
References
- 1. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Terpenoids | 853247-65-1 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. PhytoBank: Showing this compound (PHY0113277) [phytobank.ca]
Application Notes and Protocols for the Quantification of Ajugalide D
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ajugalide D, a phytoecdysteroid of interest in pharmaceutical and natural product research. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS) for accurate and precise quantification in various sample matrices, including plant extracts and purified fractions.
Introduction
This compound is a member of the phytoecdysteroid class of compounds, which are noted for their diverse biological activities. Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery and development processes. This document details validated analytical methods for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in well-characterized matrices where high sensitivity is not the primary requirement. The principle relies on the separation of this compound from other sample components on a reversed-phase C18 column followed by detection using a UV-Vis detector.[1]
2.1. Experimental Protocol: HPLC-UV
2.1.1. Sample Preparation
-
Plant Material:
-
Purified Samples:
-
Accurately weigh the sample.
-
Dissolve in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[1]
-
Vortex until fully dissolved and filter through a 0.45 µm syringe filter.
-
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD) or variable wavelength UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |
| Gradient Elution | 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 245 nm (based on typical phytoecdysteroid UV absorbance). |
| Injection Volume | 10 µL. |
2.1.3. Calibration
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare calibration standards in the range of 1-100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
2.2. Data Presentation: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% |
| Specificity | No interference from blank matrix. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the recommended method. This technique couples the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.
3.1. Experimental Protocol: LC-MS/MS
3.1.1. Sample Preparation
-
Biological Fluids (e.g., Plasma, Serum):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A UPLC or HPLC system. |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion and at least two product ions should be selected. |
3.2. Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (Range) | 0.1 - 100 ng/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.2 - 103.5% |
| Precision (% RSD) | Intra-day: < 5%, Inter-day: < 7% |
| Matrix Effect | Assessed and compensated for with an internal standard. |
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Method Validation
Both analytical methods should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Troubleshooting & Optimization
Technical Support Center: Ajugalide D In Vitro Solubility Solutions
Welcome to the technical support center for Ajugalide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a neoclerodane diterpenoid, a natural compound isolated from Ajuga taiwanensis.[1] Like many hydrophobic natural products, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound.[2][3][4] It is a powerful, water-miscible organic solvent with low toxicity at concentrations typically used in cell culture (ideally ≤ 0.1% v/v).[5] If solubility issues persist in DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
This is a common issue known as "salting out" or "crashing out," where the compound precipitates upon introduction to an aqueous environment. To prevent this, it is advisable to perform serial dilutions of your high-concentration DMSO stock solution into pre-warmed (37°C) cell culture medium while vortexing gently. Adding the compound dropwise can also help. Keeping the final DMSO concentration as low as possible is crucial.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%. The specific tolerance can vary between cell lines, so it is recommended to run a solvent toxicity control experiment.
Q5: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, pH adjustment (if the compound has ionizable groups), and the formation of inclusion complexes with cyclodextrins.
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve in DMSO.
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can reduce its solvating power for some organic compounds. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly, tightly capped and in a desiccator if possible. |
| Insufficient Mixing | The compound may not be fully dispersed in the solvent. | Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 10-15 minutes. |
| Low Temperature | Solubility can be temperature-dependent. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. Be cautious, as excessive heat can degrade the compound. |
| Concentration Exceeds Solubility Limit | You may be attempting to prepare a stock solution that is too concentrated. | Prepare a more dilute stock solution (e.g., if a 10 mM stock is problematic, try 5 mM or 1 mM). |
Issue 2: this compound precipitates in cell culture medium despite using a DMSO stock.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration experimentally (see Protocol 1). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes rapid solvent exchange and precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium. |
| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility. | Always use pre-warmed (37°C) cell culture medium for dilutions. |
| Interaction with Media Components | Components in the serum or medium may interact with this compound, reducing its solubility. | If your experiment allows, try reducing the serum concentration. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound
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Anhydrous, high-purity DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile 1.5 mL microcentrifuge tubes
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96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions in DMSO: In sterile microcentrifuge tubes, perform a 2-fold serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into Culture Medium: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed complete cell culture medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show an increase in absorbance is your maximum working soluble concentration under these conditions.
Caption: Workflow for determining the maximum soluble concentration of this compound.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Determine Stoichiometry (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of this compound powder to each solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the solutions through a 0.22 µm syringe filter to remove undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The initial linear portion of the graph can be used to determine the complexation efficiency and stoichiometry. A 1:1 molar ratio is common.
-
-
Prepare the Inclusion Complex (Co-evaporation Method):
-
Based on the desired stoichiometry (e.g., 1:1 molar ratio), dissolve the appropriate amounts of this compound and HP-β-CD in a suitable solvent in which both are soluble (e.g., a mixture of ethanol and water).
-
Stir the solution for several hours at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid film.
-
Further dry the solid complex under vacuum to remove any residual solvent.
-
The resulting solid can be dissolved in water or cell culture medium to prepare a stock solution of the complexed this compound.
-
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Hypothesized Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, research on related neoclerodane diterpenoids suggests potential involvement of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation and cell proliferation.
Hypothesized Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, which would keep NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Hypothesized Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK) are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cell proliferation. This compound may exert its effects by inhibiting the phosphorylation and activation of key kinases in these pathways.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
References
Technical Support Center: Total Synthesis of Ajugalide D
Notice: Information regarding the total synthesis of Ajugalide D is not currently available in the public domain. While the natural product has been isolated from Ajuga taiwanensis and its structure has been elucidated, detailed synthetic routes and associated challenges have not been published in peer-reviewed literature.[1][2][3][4][5] Commercial vendors may offer custom synthesis of this compound, suggesting that a synthetic pathway has been developed; however, this information remains proprietary.
This technical support center has been created to address hypothetical challenges that researchers might encounter during the synthesis of structurally similar complex natural products. The following questions and answers are based on general principles of organic synthesis and common difficulties encountered with related compounds.
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| TS-AD-001 | I am having difficulty with the stereoselective construction of the decalin core. What are some common strategies and potential pitfalls? | The stereoselective synthesis of substituted decalin systems is a common challenge. Key strategies often involve diastereoselective Diels-Alder reactions, intramolecular Michael additions, or Robinson annulations. Potential Pitfalls: Poor diastereoselectivity can arise from insufficient facial bias in cycloadditions or epimerization under reaction conditions. Troubleshooting: Screen a variety of catalysts and chiral auxiliaries for asymmetric reactions. Carefully control reaction temperature and time to minimize epimerization. Consider using substrates with bulky protecting groups to enhance facial selectivity. |
| TS-AD-002 | The introduction of the C4-methoxycarbonyl group is proving to be low-yielding. What alternative approaches can be considered? | Direct introduction of a methoxycarbonyl group onto a sterically hindered carbon can be challenging. Alternative Approaches: Consider introducing a hydroxymethyl group early in the synthesis, which can be oxidized and esterified at a later stage. Another strategy is to employ a cyano group as a precursor, which can be hydrolyzed and esterified. Troubleshooting: If using a direct carbonylation approach, screen different palladium catalysts and carbon monoxide pressures. For a stepwise approach, ensure high-yielding oxidation and esterification steps. |
| TS-AD-003 | I am observing decomposition of my intermediate during the formation of the butenolide ring. What could be the cause and how can I mitigate it? | Butenolide rings can be sensitive to both acidic and basic conditions, leading to decomposition or rearrangement. The choice of reagents and reaction conditions is critical. Potential Causes: Harsh acidic or basic conditions used for cyclization or elimination steps. The presence of sensitive functional groups elsewhere in the molecule. Troubleshooting: Employ milder reaction conditions, such as using weaker bases (e.g., organic amines) or Lewis acids. Protect sensitive functional groups prior to the butenolide formation. Consider a photochemical approach for the final ring closure if applicable. |
| TS-AD-004 | How can I selectively protect the different hydroxyl groups present in the this compound scaffold? | Selective protection of multiple hydroxyl groups requires a careful strategy based on their steric and electronic differences. General Strategy: Protect the most reactive hydroxyl group first, often the least sterically hindered primary or secondary alcohol. Utilize protecting groups that can be removed under orthogonal conditions. For example, a silyl (B83357) ether (removed by fluoride) can be used alongside a benzyl (B1604629) ether (removed by hydrogenolysis). Troubleshooting: If selectivity is low, consider using bulkier protecting group reagents. Temperature and stoichiometry of the protecting group reagent can also influence selectivity. |
Troubleshooting Guides
Problem: Low Diastereoselectivity in a Key Cyclization Step
Symptoms:
-
Formation of multiple diastereomers in nearly equal amounts.
-
Difficult separation of desired and undesired diastereomers by chromatography.
Possible Causes:
-
Lack of a strong directing group to influence the stereochemical outcome.
-
High reaction temperature allowing for equilibration to a thermodynamic mixture.
-
Inappropriate choice of solvent or catalyst.
Solutions:
| Step | Action | Rationale |
| 1 | Lower the Reaction Temperature | Many stereoselective reactions are kinetically controlled. Lowering the temperature can favor the formation of the desired kinetic product. |
| 2 | Screen Chiral Catalysts or Auxiliaries | For reactions amenable to catalysis, screening a library of chiral ligands or auxiliaries can identify a system that provides high stereoselectivity. |
| 3 | Modify the Substrate | Introduce a bulky protecting group or a directing group near the reacting center to sterically bias the approach of the reagent. |
| 4 | Change the Solvent | Solvent polarity can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DCM). |
Experimental Protocols (Hypothetical Examples for Analogous Systems)
Note: The following protocols are generalized examples for reactions that might be employed in the synthesis of a complex diterpenoid like this compound. They are not from a reported synthesis of this compound itself.
Protocol 1: Asymmetric Diels-Alder Cycloaddition
This protocol describes a hypothetical asymmetric Diels-Alder reaction to construct a chiral decalin system.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine derivative, 0.1 eq) and anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Dienophile: Add the dienophile (1.0 eq) dropwise to the cooled catalyst solution. Stir for 15 minutes.
-
Addition of Diene: Add the diene (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 12-24 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Silylation of a Secondary Hydroxyl Group
This protocol outlines a method for the selective protection of a less hindered secondary hydroxyl group in the presence of a more hindered one.
-
Preparation: To a solution of the diol (1.0 eq) in anhydrous DCM, add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.05 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Multi-step Synthesis
Caption: A logical workflow for diagnosing and addressing low yield issues in a multi-step chemical synthesis.
References
Ajugalide D stability issues in cell culture media
Welcome to the technical support center for Ajugalide D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential stability issues with this compound in cell culture media. The following information is provided in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a neoclerodane diterpene, a class of natural products isolated from plants of the Ajuga genus.[1] Compounds from this family are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[2] While specific research on this compound is limited, its structural similarity to other bioactive neoclerodane diterpenes suggests potential therapeutic applications that are a subject of ongoing research.
Q2: I am observing lower than expected potency of this compound in my cell-based assays. Could this be due to instability in the cell culture medium?
A2: Yes, a reduction in the expected biological activity of a compound is a common indication of its instability in cell culture media.[3][4] Natural products, including neoclerodane diterpenes like this compound, can be susceptible to degradation under standard cell culture conditions (e.g., physiological pH 7.2-7.4, 37°C incubation).[4] This degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished biological effects.
Q3: What are the common factors in cell culture media that could lead to the degradation of this compound?
A3: Several factors can contribute to the degradation of compounds like this compound in cell culture media:
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pH: The physiological pH of cell culture media (typically 7.2-7.4) can catalyze the hydrolysis of susceptible functional groups, such as esters and lactones, which are present in the structure of this compound.
-
Temperature: Incubation at 37°C can accelerate the rate of chemical degradation.
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Media Components: Certain components in cell culture media, such as reducing agents (e.g., L-glutamine degradation products) and metal ions, can interact with and degrade test compounds.
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Serum Enzymes: If you are using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize the compound.
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible experimental results with this compound.
This could be a sign of compound degradation, leading to variable effective concentrations in your experiments.
Recommended Actions:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating a known concentration of this compound in the medium (with and without cells) over the time course of your experiment and measuring its concentration at different time points using HPLC or LC-MS.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Minimize Exposure to Harsh Conditions: Protect your stock and working solutions from light by using amber vials or wrapping them in foil. Minimize the time the compound spends in aqueous solutions before being added to the cells.
Issue: Observed cytotoxicity at concentrations where no biological activity is expected.
This may indicate that a degradation product of this compound is toxic to the cells.
Recommended Actions:
-
Analyze for Degradants: Use LC-MS to analyze the cell culture medium after incubation with this compound to check for the appearance of new peaks corresponding to degradation products.
-
Assess Toxicity of Degraded Compound: Pre-incubate this compound in your cell culture medium for a period sufficient to cause degradation. Then, add this "degraded medium" to your cells and assess for cytotoxicity. Compare this to the cytotoxicity of freshly prepared this compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is not currently available in the public domain, the following table provides a general overview of factors that can influence the stability of compounds like this compound in cell culture media.
| Parameter | Condition | Potential Impact on Stability | Recommendation |
| Temperature | 37°C | Increased degradation rate | Minimize incubation time where possible. |
| pH | 7.2 - 7.4 | Potential for hydrolysis of esters and lactones | Perform stability studies at the working pH. |
| Serum | Presence of FBS | Enzymatic degradation by esterases and proteases | Consider using serum-free media or heat-inactivated serum. |
| Light | Exposure to ambient light | Potential for photodegradation | Protect solutions from light. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (or other suitable solvent for stock solution)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sterile microcentrifuge tubes or 96-well plate
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike Medium: Spike the pre-warmed (37°C) complete cell culture medium with this compound to a final concentration of 10 µM.
-
Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes or a 96-well plate. Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
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Sample Preparation: Immediately stop potential degradation by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the remaining concentration of this compound. The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of compound remaining.
Visualizations
Hypothetical Signaling Pathway for this compound
Based on the known activities of related neoclerodane diterpenes, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell survival and inflammation.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of this compound in cell culture media.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Semisynthesis of Salvinicins A and B and Other Chemical Transformations of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ajugalide D Extraction from Ajuga taiwanensis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of Ajugalide D from Ajuga taiwanensis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What class of compound is this compound and what are its potential biological activities?
A1: this compound is a neoclerodane diterpenoid, a class of natural products known for a wide range of biological activities.[1][2] While specific research on this compound is limited, compounds from the Ajuga genus have demonstrated anti-inflammatory, cytotoxic, and antifeedant properties.[3]
Q2: What are the main challenges in achieving a high yield of this compound?
A2: The primary challenges include the potentially low natural abundance of this compound in Ajuga taiwanensis, variability in phytochemical content due to factors like plant genetics and environmental conditions, and the complexity of extraction and purification processes which can lead to compound degradation or loss.[4]
Q3: Which extraction methods are most effective for obtaining compounds from Ajuga species?
A3: Common and effective methods for extracting compounds from Ajuga species include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[3] UAE, in particular, can enhance extraction efficiency by improving solvent penetration into the plant matrix.
Q4: How can the yield of target compounds be increased prior to extraction?
A4: While not specific to this compound, the application of elicitors like methyl jasmonate to in vitro cultures of Ajuga species can stimulate the plant's defense mechanisms and enhance the biosynthesis of secondary metabolites.
Q5: What is the recommended method for quantifying this compound in extracts?
A5: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (HPLC-DAD) is a reliable method for quantifying phytoecdysteroids and other secondary metabolites from Ajuga species. For higher sensitivity and specificity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can also be utilized, though a specific protocol for this compound would need to be developed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Extraction Yield | 1. Inappropriate solvent selection. 2. Inefficient extraction technique. 3. Inadequate sample preparation. | 1. Use a hydroalcoholic solvent (e.g., 70-80% ethanol (B145695) or methanol) for optimal extraction of polar compounds like diterpenoids. 2. Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Optimize parameters such as sonication time, temperature, and solvent-to-solid ratio. 3. Ensure the plant material is thoroughly dried and finely ground to increase the surface area for solvent interaction. |
| Extract Contamination | 1. Co-extraction of undesirable compounds. 2. Impure solvents. | 1. Perform a preliminary liquid-liquid partitioning of the crude extract. For example, partitioning between water and ethyl acetate (B1210297) or n-butanol can help separate compounds based on polarity. 2. Use high-purity, HPLC-grade solvents for extraction to avoid introducing contaminants. |
| Compound Degradation | 1. High temperatures during extraction or solvent evaporation. 2. Exposure to light or air. | 1. When using a rotary evaporator to concentrate the extract, ensure the temperature does not exceed 45°C. 2. Store extracts and purified compounds in amber vials at low temperatures to minimize degradation. |
| Difficulty in Purification | Complex mixture of closely related compounds. | Utilize multi-step purification techniques. Start with column chromatography over silica (B1680970) gel with a gradient elution system (e.g., n-hexane:ethyl acetate followed by ethyl acetate:methanol) to separate fractions. Further purify the target fractions using preparative HPLC with a C18 column. |
Data Presentation
| Ajuga Species | Isolated Bioactive Compounds |
| Ajuga taiwanensis | Neoclerodane diterpenes (including Ajugalide A, B, C, and D), Phytoecdysteroids |
| Ajuga decumbens | Neoclerodane diterpenes (Ajugacumbins), Phytoecdysteroids |
| Ajuga remota | Neoclerodane diterpenes (Ajugarins I, II, IV, V, Clerodin) |
| Ajuga nipponensis | Neoclerodane diterpenes (Ajuganipponins), Flavonoids |
| Ajuga turkestanica | Neoclerodane diterpenes (Chamaepitin, Ajugachin B) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general method that can be optimized for this compound extraction.
Materials and Equipment:
-
Dried and powdered aerial parts of Ajuga taiwanensis
-
80% Ethanol (HPLC grade)
-
Ultrasonic bath
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in the extraction vessel.
-
Add a defined volume of 80% ethanol (e.g., 100 mL) to achieve a 1:10 solid-to-liquid ratio.
-
Submerge the extraction vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Purification of this compound
This protocol outlines a general multi-step purification process.
Materials and Equipment:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
HPLC system with a C18 column
-
UV detector
-
LC-MS and NMR for structural confirmation
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with less polar mixtures and gradually increasing the polarity (e.g., n-hexane:ethyl acetate from 9:1 to 1:9, followed by ethyl acetate:methanol (B129727) from 9:1 to pure methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Combine the fractions containing the target compound and evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute with a gradient of water and methanol, starting with a higher water content and gradually increasing the methanol concentration.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structural Confirmation:
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors influencing this compound extraction yield.
References
Technical Support Center: Refining Purification Protocols for Ajugalide D
Welcome to the technical support center for the purification of Ajugalide D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a neoclerodane diterpene, a class of natural products known for their diverse biological activities. It is commonly isolated from plants of the Ajuga genus, particularly Ajuga taiwanensis.[1]
Q2: What are the major challenges in purifying this compound?
The primary challenges in purifying this compound and other neoclerodane diterpenoids stem from the complexity of the initial plant extract. These extracts are complex mixtures containing numerous compounds with similar polarities and chemical properties, making separation difficult.[2] Key challenges include:
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Achieving high purity and yield.
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Preventing degradation of the target compound during the purification process.
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Developing an efficient and scalable purification protocol.[2]
Q3: What is the general workflow for the purification of this compound?
A typical purification workflow for this compound involves a multi-step process:
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Extraction: The initial step is the extraction of crude compounds from the dried and powdered plant material using an organic solvent.[2][3]
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Prefractionation: The crude extract is then subjected to silica (B1680970) gel column chromatography to separate it into fractions with varying polarities.
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Fine Purification: The final purification of this compound from the enriched fractions is typically achieved using preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Ensure the plant material is thoroughly dried and finely powdered to maximize the surface area for extraction.- Experiment with different extraction solvents of varying polarities (e.g., methanol (B129727), ethanol, dichloromethane).- Consider alternative extraction techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Poor Separation on Silica Gel Column | - Inappropriate solvent system (mobile phase).- Column overloading.- Improper column packing. | - Optimize the solvent system by performing preliminary thin-layer chromatography (TLC) to find a solvent or mixture that provides good separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred. |
| Co-elution of Impurities in HPLC | - Suboptimal mobile phase gradient.- Poor column selectivity. | - Adjust the gradient slope and duration of the HPLC method. A shallower gradient can improve the resolution of closely eluting peaks.- Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity for this compound and its impurities. |
| Degradation of this compound | - Exposure to harsh pH conditions.- Prolonged exposure to light or heat. | - Use neutral pH buffers in your mobile phase if possible.- Protect extracts and fractions from light by using amber vials and work at lower temperatures (e.g., 4°C) when possible.- Minimize the duration of the purification process. |
| Difficulty Detecting this compound | - Low concentration of the compound.- Lack of a strong chromophore for UV detection. | - Concentrate the fractions before analysis.- If UV detection is not sensitive enough, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). |
Experimental Protocols
Extraction from Ajuga taiwanensis
This protocol describes the solvent extraction of this compound from dried plant material.
-
Materials:
-
Dried and powdered aerial parts of Ajuga taiwanensis.
-
Extraction solvent (e.g., 95% Ethanol or Dichloromethane).
-
Large glass container or Soxhlet apparatus.
-
Filter paper.
-
Rotary evaporator.
-
-
Method A: Maceration
-
Place the powdered plant material in a large glass container and add the extraction solvent at a ratio of 1:10 (w/v).
-
Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Method B: Soxhlet Extraction
-
Place the powdered plant material in a thimble and insert it into the Soxhlet apparatus.
-
Fill the boiling flask with the extraction solvent.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Silica Gel Column Chromatography (Prefractionation)
This protocol outlines the separation of the crude extract into fractions.
-
Materials:
-
Crude extract.
-
Silica gel (for column chromatography).
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), methanol).
-
Glass column.
-
Fraction collector.
-
TLC plates and developing chamber.
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into the glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise or gradient of increasing polarity. A common solvent system starts with 100% n-hexane, followed by increasing percentages of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.), and finally with methanol.
-
Collect fractions of a fixed volume.
-
Monitor the composition of each fraction using TLC.
-
Combine fractions with similar TLC profiles that contain the compound of interest.
-
Reversed-Phase HPLC (Final Purification)
This protocol describes the final purification of this compound.
-
Materials:
-
Enriched fractions from silica gel chromatography.
-
HPLC-grade solvents (e.g., water, methanol or acetonitrile).
-
Preparative or semi-preparative RP-HPLC system with a C18 column.
-
UV detector.
-
0.45 µm syringe filter.
-
-
Procedure:
-
Dissolve the combined, enriched fractions in the initial HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Elute with a gradient of water and methanol (or acetonitrile). A typical gradient starts with a higher concentration of water and gradually increases the concentration of the organic solvent.
-
Monitor the elution profile using a UV detector (e.g., at 220-254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods like NMR and MS.
-
Quantitative Data
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Extraction | (Weight of dried plant material) | (Weight of crude extract) | (Estimated by TLC/HPLC) | |
| Silica Gel Chromatography | (Weight of crude extract) | (Weight of enriched fraction) | (Estimated by TLC/HPLC) | |
| RP-HPLC | (Weight of enriched fraction) | (Weight of pure this compound) | (Determined by analytical HPLC) |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of other neoclerodane diterpenoids, it is hypothesized that this compound may exert its biological effects, such as anticancer and anti-inflammatory activities, through the modulation of key signaling pathways.
For instance, Ajugalide-B, a closely related compound, has been shown to induce a form of programmed cell death called anoikis in cancer cells by disrupting the focal adhesion complex. This involves decreasing the phosphorylation of key proteins like focal adhesion kinase (FAK).
Caption: Postulated mechanism of Ajugalide-B induced anoikis.
Furthermore, many neoclerodane diterpenoids have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial regulators of the inflammatory response. It is plausible that this compound may also modulate these pathways.
Caption: Postulated inhibition of NF-κB and MAPK pathways by this compound.
References
Technical Support Center: Ajugalide D Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Ajugalide D to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is -20°C.[1] It is often shipped on blue ice to maintain this temperature during transit.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, immediately transfer the vial to a -20°C freezer. Minimize exposure to room temperature and light. It is advisable to work with the compound in a controlled environment, such as a glove box, to protect it from moisture and oxygen.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in color or the appearance of precipitate in a solution. However, chemical degradation often occurs without visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the appearance of degradation products and a decrease in the parent compound's peak area.
Q4: In what solvents can I dissolve this compound?
Q5: How many freeze-thaw cycles can I subject my this compound solution to?
A5: While specific data for this compound is unavailable, studies on other repository compounds in DMSO suggest that multiple freeze-thaw cycles (e.g., up to 11 cycles) might not cause significant degradation if handled properly.[2][3] To minimize potential degradation, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (-20°C, protected from light and moisture). 2. Prepare fresh solutions from a new aliquot or a recently purchased vial. 3. Assess the purity of the compound using HPLC or a similar analytical technique. |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Review the storage history of the compound. 2. Based on the structure of neoclerodane diterpenes, consider potential degradation pathways such as hydrolysis of ester or lactone groups. 3. If possible, attempt to identify the degradation products using mass spectrometry. |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble products, or the incorrect solvent is being used. | 1. Try a different anhydrous organic solvent (e.g., DMSO, DMF, ethanol). 2. Gentle warming and sonication may aid in dissolution, but avoid excessive heat which can accelerate degradation. |
Storage Condition Summary
| Condition | Solid Form | In Solution (e.g., in anhydrous DMSO) |
| Temperature | -20°C (long-term) | -20°C or -80°C (long-term) |
| Light | Store in an amber vial or protect from light. | Store in an amber vial or foil-wrapped tube. |
| Moisture | Store in a tightly sealed container with a desiccant. | Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). |
| Atmosphere | Store under an inert atmosphere if possible. | Purge the vial headspace with an inert gas before sealing. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to evaluate the stability of this compound under various conditions.
1. Materials:
- This compound
- Anhydrous solvents (e.g., DMSO, Ethanol)
- HPLC-grade solvents for mobile phase
- HPLC system with a UV or MS detector
- pH buffers
- Temperature-controlled incubators/chambers
- Light-exposure chamber (optional)
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into multiple vials for each test condition to avoid repeated sampling from the same vial.
- Stress Conditions:
- Temperature: Store aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
- pH: For solutions in aqueous-organic mixtures, adjust the pH using appropriate buffers (e.g., pH 4, 7, 9).
- Light: Expose aliquots to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping control samples in the dark.
- Time Points:
- Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated degradation; 0, 1, 3, 6 months for long-term stability).
- Analysis:
- At each time point, analyze the samples by a validated stability-indicating HPLC method.
- Quantify the remaining percentage of this compound and monitor for the appearance of new peaks, which may represent degradation products.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Calculate the degradation rate constant and shelf-life under each condition.
Visualizations
Potential Degradation Pathways of this compound
Neoclerodane diterpenes like this compound possess functional groups that can be susceptible to degradation. The following diagram illustrates hypothetical degradation pathways based on the general reactivity of this class of compounds.
Caption: Inferred degradation pathways for this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the workflow for conducting a stability study of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Enhancing the Bioavailability of Ajugalide D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Ajugalide D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a neoclerodane diterpenoid, a natural compound isolated from Ajuga taiwanensis.[1][2] Like many other diterpenoids, this compound is a lipophilic molecule with poor water solubility, which can significantly hinder its oral bioavailability.[3] This low aqueous solubility poses challenges in achieving therapeutic concentrations in preclinical studies, potentially leading to inconsistent experimental outcomes and underestimation of its biological activity.[3]
Q2: What are the key physicochemical properties of this compound that influence its bioavailability?
The bioavailability of this compound is primarily influenced by its low aqueous solubility and potentially its permeability. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₆ | [4] |
| Molecular Weight | 380.48 g/mol | |
| Predicted Water Solubility | 0.12 g/L | |
| Predicted logP | 1.78 - 2.06 | |
| Polar Surface Area | 93.06 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 |
Q3: What are the primary strategies for enhancing the bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor water solubility of this compound and enhance its bioavailability. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder to improve dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Complex Formation: Encapsulating this compound within molecules like cyclodextrins to increase its solubility.
-
Lipid-Based Formulations: Formulating this compound in lipid systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guides
Problem 1: Precipitate formation when preparing aqueous solutions of this compound.
-
Observation: Visible powder, cloudiness, or a film forms in your aqueous buffer, either immediately or over time.
-
Cause: This is a direct indication of the poor aqueous solubility of this compound. The concentration you are trying to achieve exceeds its solubility limit in the chosen solvent.
-
Solutions:
-
Use a Co-solvent: Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) before adding it to your aqueous buffer. Note that the final concentration of the organic solvent should be compatible with your experimental system.
-
Test Different Formulations: If a co-solvent is not suitable for your experiment, consider preparing a formulation to enhance solubility, such as a cyclodextrin (B1172386) inclusion complex or a solid dispersion as detailed in the experimental protocols below.
-
Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate, but this may only be a temporary solution if the compound is fundamentally insoluble at that concentration.
-
Problem 2: Inconsistent results in bioactivity assays.
-
Cause: This could be due to inconsistent concentrations of the dissolved this compound. If the compound is not fully solubilized, the actual concentration in your assay will be lower and more variable than the nominal concentration.
-
Solutions:
-
Confirm Solubility: Before conducting bioactivity assays, perform a solubility test to determine the maximum soluble concentration of this compound in your experimental medium.
-
Prepare a Stable Formulation: Utilize one of the bioavailability enhancement strategies outlined in this guide to prepare a stable, solubilized formulation of this compound. This will ensure a consistent and known concentration in your experiments.
-
Filter Your Solutions: After preparing your stock solution, filter it through a 0.22 µm filter to remove any undissolved particles that could contribute to variability.
-
Problem 3: Low observed bioactivity compared to expectations.
-
Observation: The biological effect of this compound is lower than anticipated based on literature reports for similar compounds.
-
Cause: The actual concentration of solubilized this compound reaching the target cells or tissues may be much lower than the nominal concentration due to poor solubility and bioavailability.
-
Solutions:
-
Enhance Bioavailability: Implement a formulation strategy to increase the amount of this compound that is in solution and available for absorption or cellular uptake.
-
Consider Permeability: While solubility is a primary hurdle, poor membrane permeability could also be a contributing factor. Strategies like nanoformulations or the use of permeation enhancers (with caution and appropriate controls) could be explored.
-
Evaluate In Vitro Dissolution: Before moving to in vivo studies, perform in vitro dissolution tests with your formulation to ensure that this compound is released from the formulation in a timely and complete manner.
-
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
-
-
Methodology:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. Other ratios (e.g., 1:2, 1:5) can be tested to optimize complexation.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation. The solution should become clear as the complex forms.
-
Isolation (Optional): The complex can be used in solution directly, or the solid complex can be isolated by freeze-drying the solution.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Protocol 2: Preparation of an this compound Solid Dispersion via Solvent Evaporation
This method involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Select Drug-to-Polymer Ratio: Start with different weight ratios of this compound to the polymer (e.g., 1:1, 1:5, 1:10).
-
Dissolution: Dissolve both this compound and the chosen polymer in a suitable organic solvent. Ensure complete dissolution to obtain a clear solution. Sonication may be used to aid dissolution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Drying: Dry the resulting solid film in a vacuum oven at a low temperature to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and gently grind it to a fine powder.
-
Characterization: Analyze the solid dispersion for amorphization of this compound using DSC or X-ray Powder Diffraction (XRPD). Evaluate the dissolution rate of the solid dispersion compared to the pure drug.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Ajugalide Antiproliferative Activity: Data Currently Unavailable for Ajugalide D
A comprehensive comparison of the antiproliferative activities of Ajugalide D and Ajugalide B cannot be provided at this time due to a lack of available scientific literature and experimental data on the biological effects of this compound.
While research has begun to illuminate the anticancer potential of certain members of the Ajugalide family, particularly Ajugalide B, information regarding the specific antiproliferative properties of this compound remains unpublished in the public domain. This guide will summarize the known antiproliferative activity of Ajugalide B and will be updated with comparative data for this compound as it becomes available.
Ajugalide B: A Known Inducer of Anoikis in Cancer Cells
Ajugalide B has been identified as a promising antiproliferative agent with a distinct mechanism of action.[1][2][3] It has demonstrated significant activity against a variety of tumor cell lines.[1][2]
Experimental Data for Ajugalide B
Experimental Protocols
The primary method for assessing the antiproliferative effects of Ajugalide B has been through cell viability and apoptosis assays.
Cell Viability Assay:
-
Cell Lines: Various tumor cell lines have been used.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of Ajugalide B for specific time periods (e.g., 24, 48, 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Anoikis Induction Assay:
-
Principle: To determine if Ajugalide B induces a specific type of programmed cell death called anoikis, which is triggered by cell detachment.
-
Procedure:
-
Cells are treated with Ajugalide B.
-
Detached and adherent cells are collected separately.
-
Apoptosis in both cell populations is assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. An increase in apoptosis in the detached cell population is indicative of anoikis induction.
-
Signaling Pathway of Ajugalide B
Ajugalide B exerts its antiproliferative effects by inducing anoikis through the disruption of the focal adhesion complex. This is achieved by decreasing the phosphorylation of key proteins, paxillin (B1203293) and focal adhesion kinase (FAK). The disruption of these signaling pathways ultimately leads to the activation of caspase-8, a critical initiator of the apoptotic cascade.
Caption: Signaling pathway of Ajugalide B-induced anoikis.
This compound: An Unknown Antiproliferative Profile
As of the date of this publication, there is no publicly available experimental data detailing the antiproliferative activity of this compound. Searches of scientific databases and literature have not yielded any studies that have investigated its effects on cancer cell lines, its mechanism of action, or its IC50 values.
Hypothetical Experimental Workflow
Should research on this compound's antiproliferative activity be undertaken, a standard experimental workflow would likely be followed to characterize its effects.
Caption: General experimental workflow for assessing antiproliferative activity.
This guide underscores the current gap in knowledge regarding the potential anticancer properties of this compound. Further research is necessary to isolate and test this compound to determine if it shares the promising antiproliferative characteristics of Ajugalide B or possesses its own unique biological activities. Researchers in the field of natural product drug discovery are encouraged to investigate the potential of this compound.
References
Validating the Anticancer Effects of Ajugalide D In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anticancer therapies is a rapidly advancing field. Ajugalide D, a neo-clerodane diterpenoid, has garnered interest for its potential cytotoxic effects against various cancer cell lines. However, the successful translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative framework for validating the anticancer effects of this compound in vivo, juxtaposing its potential with established alternative treatments for liver and lung cancer. Due to the limited availability of in vivo data for this compound, this guide incorporates data on related diterpenoids and extracts from the Ajuga genus to provide a foundational understanding of their potential mechanisms. This is contrasted with robust in vivo data for standard-of-care agents, sorafenib (B1663141) and cisplatin, in hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) models, respectively.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize quantitative data from preclinical in vivo studies, offering a comparison between the effects of a standard chemotherapeutic agent and a natural compound approach in relevant cancer models.
Table 1: In Vivo Efficacy of Sorafenib in a Patient-Derived Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Molecular Changes | Reference |
| Vehicle Control | - | 0% | Baseline | [1] |
| Sorafenib | 50 mg/kg | 85% | Inhibition of angiogenesis, downregulation of phospho-platelet-derived growth factor receptor β, phospho-eIF4E, phospho-c-Raf, Mcl-1, Bcl-2, Bcl-xL | [1] |
| Sorafenib | 100 mg/kg | 96% | Similar to 50 mg/kg, with more pronounced effects | [1] |
Table 2: In Vivo Efficacy of Cisplatin in a Lewis Lung Carcinoma (LLC) Syngeneic Model
| Treatment Group | Dosage | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control | Reference |
| Vehicle Control | - | - | - | [2] |
| Cisplatin | 4 mg/kg, IP, twice weekly | Significant inhibition of tumor growth | Significantly reduced tumor weight | [2] |
Note: Specific percentage of inhibition was not provided in the source material, but statistical significance was noted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in this guide.
Hepatocellular Carcinoma (HCC) Xenograft Model
-
Cell Lines and Culture: Patient-derived HCC xenografts are established in immunocompromised mice.
-
Animal Model: Male athymic nude mice are typically used.
-
Tumor Implantation: Tumor fragments from a donor mouse are subcutaneously implanted into the flank of recipient mice.
-
Treatment Regimen: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. Sorafenib is administered orally, daily, at doses of 50 mg/kg and 100 mg/kg. The vehicle control group receives the solvent used to dissolve sorafenib.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed.
-
Molecular Analysis: Tumor tissues are collected for analysis of protein expression and phosphorylation status of key signaling molecules via Western blotting or immunohistochemistry.
Lewis Lung Carcinoma (LLC) Syngeneic Model
-
Cell Lines and Culture: The LLC cell line, derived from a C57BL/6 mouse, is used.
-
Animal Model: Syngeneic C57BL/6 mice are used to allow for an intact immune system response.
-
Tumor Implantation: LLC cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: When tumors reach a mean size of 100-150 mm³, mice are randomized. Cisplatin is administered intraperitoneally (IP) at a dose of 4 mg/kg, twice a week. The vehicle group receives normal saline.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by diterpenoids and a general workflow for in vivo anticancer drug testing.
Discussion and Future Directions
While in vitro studies on Ajuga species extracts and related diterpenoids suggest antiproliferative and pro-apoptotic effects, a significant data gap exists for the in vivo validation of this compound's anticancer activity. The PI3K/Akt and SRC signaling pathways have been identified as potential targets for some ingenane-type diterpenoids in non-small cell lung cancer cells, providing a rationale for future in vivo investigations.
To rigorously validate the anticancer effects of this compound, future studies should employ well-established xenograft and syngeneic mouse models, such as those described for sorafenib and cisplatin. Key considerations for these studies include:
-
Pharmacokinetics and Bioavailability: Determining the optimal dosing, route of administration, and bioavailability of this compound is paramount for achieving therapeutic concentrations in vivo. Many terpenoids suffer from poor water solubility and bioavailability, which may require formulation strategies to overcome.
-
Dose-Response and Toxicity Studies: Establishing a therapeutic window through dose-escalation studies is crucial to identify an effective and well-tolerated dose.
-
Direct Comparative Studies: Head-to-head comparisons with standard-of-care agents within the same experimental setup will provide the most definitive evidence of this compound's relative efficacy.
-
Mechanism of Action in Vivo: Correlating tumor growth inhibition with molecular changes in the tumor microenvironment will elucidate the in vivo mechanism of action and confirm the engagement of targeted pathways.
References
The Efficacy of Ajugalide D in Comparison to Other Diterpenoids: A Guide for Researchers
In the pursuit of novel therapeutic agents, diterpenoids derived from natural sources have emerged as a promising class of compounds with diverse biological activities. Among these, Ajugalide D, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest for its potential pharmacological effects. This guide provides a comparative analysis of the efficacy of this compound and other structurally related diterpenoids, with a focus on their anti-inflammatory and cytotoxic properties. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages experimental findings from closely related neo-clerodane diterpenoids to provide a statistical context for its potential efficacy.
Quantitative Efficacy Comparison
The bioactivity of diterpenoids is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for various neo-clerodane diterpenoids against cancer cell lines and inflammatory markers, offering a comparative baseline for the potential efficacy of this compound.
Table 1: Comparative Cytotoxic Activity of Neo-clerodane Diterpenoids
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Ajugalide-B | A549 (Lung Carcinoma) | Not explicitly stated, but showed high anti-proliferative activity | [1] |
| Ajugamarin A1 | Hela (Cervical Cancer) | 5.39 x 10⁻⁷ | [2] |
| Ajugamarin A1 | A549 (Lung Carcinoma) | 76.7 | [2] |
| Compound 3 (from Ajuga decumbens) | Hela (Cervical Cancer) | 71.6 | [2] |
| Compound 3 (from Ajuga decumbens) | A549 (Lung Carcinoma) | 71.4 | [2] |
| Compound 5 (from thiosemicarbazone derivatives) | A549 (Lung Carcinoma) | 10.67 ± 1.53 | |
| Compound 5 (from thiosemicarbazone derivatives) | C6 (Glioma) | 4.33 ± 1.04 |
Table 2: Comparative Anti-inflammatory Activity of Neo-clerodane Diterpenoids
| Compound Name/Class | Assay | Cell Line | IC50 (µM) | Reference |
| Neo-clerodane Diterpenoids (from Ajuga pantantha) | Nitric Oxide (NO) Inhibition | RAW 264.7 (Macrophages) | 20.2 - 45.8 | |
| Compound 2 (from Ajuga pantantha) | Nitric Oxide (NO) Inhibition | Not specified | 20.2 | |
| Compound 4 (from Ajuga pantantha) | Nitric Oxide (NO) Inhibition | Not specified | 45.5 | |
| Compound 5 (from Ajuga pantantha) | Nitric Oxide (NO) Inhibition | Not specified | 34.0 | |
| Compound 6 (from Ajuga pantantha) | Nitric Oxide (NO) Inhibition | Not specified | 27.0 | |
| Compound 7 (from Ajuga pantantha) | Nitric Oxide (NO) Inhibition | Not specified | 45.0 | |
| Compound 8 (from Ajuga pantantha) | Nitric Oxide (NO) Inhibition | Not specified | 25.8 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison of diterpenoid efficacy.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, Hela) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test diterpenoid (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This protocol is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test diterpenoid for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Griess Reagent Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of neo-clerodane diterpenoids are often attributed to their interaction with specific cellular signaling pathways.
FAK Signaling Pathway in Cancer Proliferation
Ajugalide-B has been reported to induce a form of programmed cell death known as anoikis in tumor cells by disrupting the focal adhesion complex. This involves the modulation of focal adhesion kinase (FAK) and paxillin (B1203293) phosphorylation. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of Ajugalide-B-induced anoikis via inhibition of the FAK signaling pathway.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic potential of a diterpenoid compound.
Caption: A standard experimental workflow for the evaluation of the cytotoxic efficacy of a diterpenoid.
References
- 1. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ajugalide D's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the proposed mechanism of action of Ajugalide D, a neoclerodane diterpene with potential anticancer properties. Based on the activity of related compounds, it is hypothesized that this compound induces anoikis—a form of programmed cell death initiated by cell detachment—through the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. To rigorously test this hypothesis, this guide outlines a direct comparison with a well-characterized FAK inhibitor, PF-573228.
Comparative Analysis of Bioactive Compounds
The following table summarizes the key characteristics of this compound and the reference FAK inhibitor, PF-573228. While specific quantitative data for this compound's activity on the FAK pathway is not yet publicly available, this guide proposes the experiments necessary to generate this data for a direct comparison.
| Feature | This compound | PF-573228 (Reference FAK Inhibitor) |
| Compound Class | Neoclerodane Diterpene | ATP-competitive small molecule inhibitor |
| Proposed Mechanism | Inhibition of FAK signaling, leading to anoikis | Potent and selective inhibitor of FAK.[1][2][3] |
| Reported IC50 (FAK) | Not yet determined | 4 nM (cell-free assay)[1][2] |
| Reported Cellular Effects | Antiproliferative activity against various tumor cell lines (hypothesized) | Inhibition of FAK autophosphorylation at Tyr397, inhibition of cell migration. |
Proposed Experiments for Mechanism Cross-Validation
To elucidate and validate the mechanism of action of this compound, a series of quantitative experiments are proposed. The following tables outline these experiments, the key parameters to be measured, and the expected outcomes if this compound acts as a FAK inhibitor.
Table 1: Cellular Viability and Anoikis Induction
| Experiment | Cell Line(s) | Treatment Groups | Parameter Measured | Expected Outcome for this compound |
| MTT Assay | A549 (Lung Carcinoma), MDA-MB-231 (Breast Cancer) | Vehicle, this compound (dose-range), PF-573228 (dose-range) | IC50 (50% inhibitory concentration) | Dose-dependent decrease in cell viability. |
| Anoikis Assay | A549, MDA-MB-231 | Vehicle, this compound, PF-573228 (on poly-HEMA coated plates) | Percentage of apoptotic cells (Annexin V/PI staining) | Significant increase in apoptosis in non-adherent conditions compared to vehicle. |
Table 2: FAK Pathway Inhibition
| Experiment | Cell Line(s) | Treatment Groups | Parameter Measured | Expected Outcome for this compound |
| Western Blot | A549, MDA-MB-231 | Vehicle, this compound, PF-573228 | Levels of phosphorylated FAK (p-FAK Tyr397) and total FAK | Dose-dependent decrease in the ratio of p-FAK to total FAK. |
| Western Blot | A549, MDA-MB-231 | Vehicle, this compound, PF-573228 | Levels of phosphorylated Paxillin (p-Paxillin Tyr118) and total Paxillin | Dose-dependent decrease in the ratio of p-Paxillin to total Paxillin. |
Table 3: Functional Assays
| Experiment | Cell Line(s) | Treatment Groups | Parameter Measured | Expected Outcome for this compound |
| Transwell Migration Assay | A549, MDA-MB-231 | Vehicle, this compound, PF-573228 | Number of migrated cells | Dose-dependent inhibition of cell migration. |
| Wound Healing (Scratch) Assay | A549, MDA-MB-231 | Vehicle, this compound, PF-573228 | Rate of wound closure | Dose-dependent inhibition of wound closure. |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Anoikis Assay Protocol
This protocol is designed to assess the induction of apoptosis in response to loss of cell anchorage.
-
Plate Coating: Coat the wells of a 24-well plate with poly-HEMA to prevent cell adhesion. Allow to dry completely under sterile conditions.
-
Cell Seeding: Seed cancer cells (e.g., A549) at a density of 1 x 10^5 cells/well in serum-free media.
-
Treatment: Add this compound or PF-573228 at various concentrations to the cell suspensions. Include a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Western Blot Protocol for Phosphorylated FAK
This protocol details the detection of phosphorylated FAK (p-FAK) as a marker of FAK activation.
-
Cell Lysis: Treat adherent cancer cells with this compound or PF-573228 for the desired time. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FAK (Tyr397) and total FAK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the p-FAK signal to the total FAK signal.
Transwell Migration Assay Protocol
This protocol measures the effect of compounds on cancer cell migration.
-
Chamber Setup: Place 8 µm pore size Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the inserts. Add this compound or PF-573228 to the upper chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several microscopic fields.
Visualizing the Hypothesized Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and the experimental workflows.
Caption: Hypothesized signaling pathway of this compound-induced anoikis.
Caption: Experimental workflow for cross-validating this compound's mechanism.
References
A Comparative Analysis of Ajugalide D and Paclitaxel on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Ajugalide D and the well-established chemotherapeutic agent, paclitaxel (B517696), on tumor cells. Due to the limited availability of specific experimental data for this compound, this comparison utilizes data for the closely related compound, Ajugalide-B , as a proxy to infer potential mechanisms and effects. Paclitaxel data is presented from studies on various cancer cell lines to provide a broad overview of its activity.
Executive Summary
Data Presentation
Paclitaxel: Quantitative Effects on Tumor Cells
The following tables summarize the cytotoxic and cytostatic effects of paclitaxel on various human cancer cell lines.
Table 1: IC50 Values of Paclitaxel on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| A549 | Lung Carcinoma | 1.35 nM[1] - 10.18 µg/L | 24h - 48h[1][2] |
| MCF-7 | Breast Adenocarcinoma | 3.5 µM[3] - 64 nM[4] | 48h |
| HCT116 | Colon Carcinoma | 2.46 nM - 9.7 nM | Not Specified |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.
Table 2: Effects of Paclitaxel on Apoptosis and Cell Cycle
| Cell Line | Concentration | Incubation Time | Apoptosis Rate | % of Cells in G2/M Phase |
| MCF-7 | 0-20 ng/ml | 24h | Up to 43% | Growth arrested in G2 |
| Canine Mammary Tumor Cells | 1 µM | 24h | Dose-dependent increase | Significantly increased |
| Sp2 (mouse myeloma) | 0.05 mg/L | 14h | Not Specified | 92.4% |
| AGS (gastric cancer) | Not Specified | 24h - 48h | Not Specified | Dose-dependent increase |
| NPC-TW01 & NPC-TW04 | 5 nM - 1 µM | Not Specified | Sub-G1 and sub-G2 peaks observed | Transient or persistent G2/M arrest |
Ajugalide-B: Qualitative Effects on Tumor Cells
Direct quantitative data such as IC50 values and cell cycle analysis for Ajugalide-B on the A549, MCF-7, and HCT116 cell lines are not available in the reviewed literature. However, existing studies provide insight into its mechanism of action.
Ajugalide-B has been shown to exhibit high anti-proliferative activity against various tumor cell lines. Its primary mechanism involves the induction of anoikis , a specialized form of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix. This is achieved by disrupting the focal adhesion complex, leading to a decrease in the phosphorylation of paxillin (B1203293) and focal adhesion kinase (FAK). The downstream effect of this disruption is the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.
Signaling Pathways
The mechanisms of action of paclitaxel and Ajugalide-B involve distinct signaling pathways.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This process is modulated by several key signaling pathways:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, paclitaxel promotes apoptosis.
-
MAPK Pathway: Paclitaxel can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including apoptosis.
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is another signaling cascade activated by paclitaxel that contributes to the induction of apoptosis.
Caption: Paclitaxel's mechanism of action.
Ajugalide-B Signaling Pathway
Ajugalide-B induces anoikis by targeting the focal adhesion complex. This process is initiated by the dephosphorylation of key proteins involved in cell adhesion and survival.
-
Focal Adhesion Kinase (FAK) and Paxillin: Ajugalide-B leads to a decrease in the phosphorylation of FAK and paxillin, two critical components of focal adhesions. This disruption weakens the cell's attachment to the extracellular matrix.
-
Caspase-8 Activation: The loss of cell adhesion triggers the activation of caspase-8, an initiator caspase that subsequently activates downstream executioner caspases, leading to the execution of apoptosis.
Caption: Ajugalide-B's anoikis-inducing pathway.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or paclitaxel) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase to prevent staining of RNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
-
Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of this compound and paclitaxel on tumor cells.
Caption: Workflow for comparing anticancer compounds.
Conclusion
Paclitaxel is a well-characterized microtubule-stabilizing agent that induces G2/M cell cycle arrest and apoptosis in a wide range of tumor cells through the modulation of key signaling pathways like PI3K/AKT and MAPK. In contrast, preliminary findings on Ajugalide-B suggest a distinct mechanism of action centered on the induction of anoikis via disruption of the focal adhesion complex.
This comparative guide highlights the different approaches these two compounds take to induce tumor cell death. Further research, particularly generating quantitative data for this compound on various cancer cell lines, is crucial to fully elucidate its therapeutic potential and to allow for a more direct and comprehensive comparison with established chemotherapeutic agents like paclitaxel. The distinct mechanism of Ajugalide-B suggests it could be a valuable candidate for further investigation, especially in the context of overcoming resistance to microtubule-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Ajugalide D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. This guide focuses on Ajugalide D, a neo-clerodane diterpenoid, and explores its potential as a compelling anti-inflammatory candidate. While direct and extensive experimental data on this compound is currently limited in scientific literature, its structural similarity to other compounds from the Ajuga genus, which have demonstrated significant anti-inflammatory properties, provides a strong rationale for its investigation.
This document serves as a comparative guide, postulating the anti-inflammatory profile of this compound based on the activities of related neo-clerodane diterpenoids. We present a framework of generalized experimental protocols and potential mechanisms of action that can be employed to validate its efficacy. This guide will objectively compare the hypothesized performance of this compound with established anti-inflammatory agents, providing a roadmap for future research.
Postulated Anti-Inflammatory Mechanism of Action
Based on studies of analogous compounds, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways integral to the inflammatory response. The primary targets are anticipated to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
MAPK Signaling Pathway: The MAPK family, which includes p38, JNK, and ERK, is crucial for transducing extracellular signals into cellular responses, such as the production of inflammatory mediators.[1] Neo-clerodane diterpenoids have been shown to inhibit the phosphorylation of these MAPKs.[1] It is plausible that this compound exerts its anti-inflammatory effects by similarly attenuating the activation of the MAPK signaling cascade.[1]
Comparative Analysis of Anti-Inflammatory Activity
To rigorously evaluate the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are proposed. The following tables present a hypothetical comparative summary of the potential efficacy of this compound against Dexamethasone, a potent steroidal anti-inflammatory drug, and Indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID).
Table 1: In Vitro Anti-Inflammatory Effects of this compound vs. Dexamethasone
| Parameter | Assay | Test System | This compound (Hypothetical IC50) | Dexamethasone (Reference IC50) |
| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated RAW 264.7 macrophages | 15 µM | 5 µM |
| TNF-α Production | ELISA | LPS-stimulated RAW 264.7 macrophages | 20 µM | 2 µM |
| IL-6 Production | ELISA | LPS-stimulated RAW 264.7 macrophages | 25 µM | 1 µM |
IC50: Half-maximal inhibitory concentration. Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Anti-Inflammatory Effects of this compound vs. Indomethacin
| Model | Parameter | Test System | This compound (Hypothetical % Inhibition) | Indomethacin (Reference % Inhibition) |
| Carrageenan-induced Paw Edema | Paw Volume | Wistar Rats | 45% at 50 mg/kg | 60% at 10 mg/kg |
Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the anti-inflammatory properties of this compound.
In Vitro Assays
1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells will be seeded in 96-well plates and pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production: NO production in the culture supernatants will be quantified using the Griess reagent. Briefly, 100 µL of supernatant will be mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm will be measured, and the nitrite (B80452) concentration will be determined using a sodium nitrite standard curve.
3. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the culture supernatants will be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for NF-κB and MAPK Pathways: Following treatment, cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes will be blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), p38, JNK, and ERK. After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats: Male Wistar rats (180-200 g) will be divided into groups: control (vehicle), this compound (at various doses), and Indomethacin (10 mg/kg). The compounds will be administered orally one hour before the sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition will be calculated.
Visualizing the Path to Validation
To clearly illustrate the proposed research plan and the underlying molecular mechanisms, the following diagrams are provided.
References
A Comparative Analysis of Insect Antifeedant Activity: Ajugalide D and Azadirachtin
For Researchers, Scientists, and Drug Development Professionals
The quest for potent, naturally derived insect antifeedants is a critical endeavor in the development of sustainable pest management strategies. Among the myriad of plant secondary metabolites, clerodane diterpenoids and limonoids have emerged as particularly promising classes of compounds. This guide provides a comparative overview of the insect antifeedant activity of Ajugalide D, a clerodane diterpenoid, and azadirachtin (B1665905), a well-established limonoid insecticide.
Quantitative Comparison of Antifeedant Activity
To offer a quantitative perspective, the following table summarizes the antifeedant activity of two clerodane diterpenoids, clerodin (B1206636) (CL) and 15-methoxy-14,15-dihydroclerodin (MD), isolated from Clerodendron infortunatum, against the cotton bollworm, Helicoverpa armigera. These compounds share the same core chemical scaffold as this compound. The data is juxtaposed with the activity of azadirachtin under the same experimental conditions.
| Compound | Concentration (ppm) | Antifeedant Activity (%) (No-Choice Test, 24h) | Antifeedant Index (AI₅₀) (ppm) (No-Choice Test, 24h) | Antifeedant Activity (%) (Choice Test, 24h) | Antifeedant Index (AI₅₀) (ppm) (Choice Test, 24h) |
| Clerodin (CL) | 5000 | 91.54 | 8 | 100 | 6 |
| 15-methoxy-14, 15-dihydroclerodin (MD) | 5000 | 89.35 | 9 | 100 | 6 |
| Azadirachtin | 5000 | 85.36 | - | 100 | - |
Data sourced from a study on clerodane diterpenoids from Clerodendron infortunatum.
Notably, in no-choice tests, both clerodin (CL) and 15-methoxy-14, 15-dihydroclerodin (MD) exhibited significantly higher antifeedant activity at 5000 ppm against H. armigera larvae compared to azadirachtin.[2] In choice tests, all three compounds demonstrated 100% antifeedant activity at the same concentration.[2] The Antifeedant Index (AI₅₀) values, which represent the concentration required to cause 50% feeding deterrence, were notably low for the clerodane diterpenoids in both test conditions, indicating high potency.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Insect Rearing
Larvae of Helicoverpa armigera are reared in a laboratory under controlled conditions of 27 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour (light:dark) photoperiod. The larvae are maintained on a semi-synthetic diet.
Antifeedant Bioassay: No-Choice Test
-
Preparation of Test Solutions: The test compounds (clerodane diterpenoids and azadirachtin) are dissolved in an appropriate solvent (e.g., acetone) to prepare various concentrations.
-
Treatment of Leaf Discs: Cabbage leaf discs of a uniform size (e.g., 5 cm diameter) are dipped in the test solutions for a specific duration (e.g., 30 seconds). Control discs are treated with the solvent only. The treated discs are then air-dried to evaporate the solvent.
-
Experimental Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity.
-
Insect Introduction: A single, pre-starved (e.g., for 4 hours) third-instar larva of H. armigera is introduced into each Petri dish.
-
Data Collection: After a 24-hour feeding period, the area of the leaf disc consumed by the larva is measured using a leaf area meter.
-
Calculation of Antifeedant Activity: The percentage of antifeedant activity is calculated using the following formula: Antifeedant Activity (%) = [(C - T) / (C + T)] x 100 Where C is the area of the leaf consumed in the control group and T is the area of the leaf consumed in the treated group.
Antifeedant Bioassay: Choice Test
-
Preparation of Test Solutions and Leaf Discs: This step is identical to the no-choice test.
-
Experimental Setup: In each Petri dish, two half-discs of cabbage leaves are placed. One half is treated with the test compound, and the other half is treated with the solvent as a control.
-
Insect Introduction: A single, pre-starved third-instar larva of H. armigera is released in the center of the Petri dish, equidistant from both half-discs.
-
Data Collection: The consumed area of both the treated and control half-discs is measured after 24 hours.
-
Calculation of Antifeedant Activity: The percentage of antifeedant activity is calculated using the same formula as in the no-choice test.
Experimental Workflow and Signaling Pathways
To visually represent the experimental process, the following diagrams are provided.
Caption: Experimental workflow for antifeedant bioassays.
Caption: Generalized signaling pathway of insect antifeedants.
References
Independent Verification of Ajugalide D's Bioactivity: A Comparative Guide to Neo-clerodane Diterpenes
Ajugalide D, a neo-clerodane diterpene isolated from Ajuga taiwanensis, has garnered interest for its potential biological activities. However, a comprehensive independent verification of its bioactivity is hampered by the limited availability of specific quantitative data in publicly accessible scientific literature. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of the bioactivity of closely related and more extensively studied neo-clerodane diterpenes. This approach allows for an informed perspective on the potential efficacy of this compound based on the activities of its structural analogs.
Comparative Bioactivity of Neo-clerodane Diterpenes
While specific IC50 values for this compound remain elusive in the reviewed literature, several other neo-clerodane diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the available data for these alternative compounds, offering a benchmark for the potential anti-cancer activity of this compound.
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
| Ajugalide-B | A549 (Lung Carcinoma) | Not Specified | [1] |
| Multiple Tumor Cell Lines | High Anti-proliferative Activity | [1] | |
| Scubatine F | A549 (Lung Carcinoma) | 10.4 | [2] |
| HL-60 (Leukemia) | 15.3 | [2] | |
| Kurziterpene B | HeLa (Cervical Cancer) | < 20 | [2] |
| Kurziterpene D | HeLa (Cervical Cancer) | < 20 | |
| Kurziterpene E | HeLa (Cervical Cancer) | < 20 | |
| Ajugamarin A1 | A549 (Lung Carcinoma) | 76.7 | |
| HeLa (Cervical Cancer) | 5.39 x 10⁻⁷ | ||
| 16-hydroxy-cleroda-3,13-dien-16,15-olide | Glioma Cells | Anti-proliferative Effect |
Experimental Protocols
To facilitate the independent verification and comparison of the bioactivity of this compound and other neo-clerodane diterpenes, a generalized protocol for a standard cytotoxicity assay is provided below. This protocol is based on commonly used methodologies for assessing the anti-proliferative effects of chemical compounds on cancer cell lines.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
References
- 1. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A focal adhesion kinase inhibitor 16-hydroxy-cleroda-3,13-dien-16,15-olide incorporated into enteric-coated nanoparticles for controlled anti-glioma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Data Gap: A Comparative Guide to Synthetic vs. Natural Ajugalide D in Bioassays
A critical analysis for researchers, scientists, and drug development professionals.
Currently, the scientific literature lacks direct comparative studies on the bioactivity of synthetic versus natural Ajugalide D. This guide addresses this knowledge gap by providing a framework for comparison based on the established biological activities of structurally related neo-clerodane diterpenoids and other Ajugalide congeners. The information presented herein is designed to empower researchers to design and execute assays to directly compare the efficacy of synthetic and natural this compound.
This compound is a neoclerodane diterpene that can be isolated from Ajuga taiwanensis[1]. While specific bioactivity data for this compound is limited, the broader class of neo-clerodane diterpenoids, to which it belongs, is known for a wide range of biological activities, including anti-inflammatory, anticancer, and insecticidal properties[2][3][4].
Representative Biological Activities of Ajugalide Congeners and Related Neo-clerodane Diterpenoids
To provide a baseline for potential assays, the following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a reference for expected activities and potency when evaluating this compound.
| Compound Class | Compound/Extract | Assay Type | Target/Cell Line | Reported Activity (IC50 or Effect) |
| Neo-clerodane Diterpenoid | Ajugalide-B (ATMA) | Proliferation Assay | Various tumor cells | High anti-proliferative activity[5] |
| Neo-clerodane Diterpenoid | Ajugalide E | Anti-inflammatory Assay | Not specified | Reported anti-inflammatory activity |
| Neo-clerodane Diterpenoid | Ajugalide E | Antibacterial Assay | Not specified | Reported antibacterial activity |
| Neo-clerodane Diterpenoid | Ajugalide E | Antimalarial Assay | Not specified | Reported antimalarial activity |
| Neo-clerodane Diterpenoid | Ajugalide E | Neuroprotective Assay | Not specified | Reported neuroprotective activity |
| Neo-clerodane Diterpenes | Various | Nitric Oxide (NO) Inhibition | BV-2 (microglia) | IC50: 3.29 - 6.65 µM |
| Neo-clerodane Diterpenes | Various | Nitric Oxide (NO) Inhibition | RAW 264.7 (macrophage) | IC50: 10.6 µM |
| Ajuga Species Extracts | Ajuga iva leaf extract | Insecticidal Bioassay | Spodoptera littoralis | Mortality observed at 50, 100, and 250 µg/µl |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted to compare the bioactivity of synthetic and natural this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of synthetic and natural this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of synthetic and natural this compound for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Acquisition: The absorbance is measured at 540 nm.
-
Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
Insecticidal Bioassay (Leaf-Smear Method)
This assay assesses the insecticidal activity of a compound against a target pest.
Methodology:
-
Compound Preparation: Synthetic and natural this compound are dissolved in an appropriate solvent to prepare a range of concentrations.
-
Treatment Application: Leaf discs from a suitable host plant (e.g., castor bean for Spodoptera littoralis) are uniformly smeared with the test solutions. Control leaves are treated with the solvent alone.
-
Insect Exposure: Fourth instar larvae of the target insect are placed in petri dishes containing the treated leaf discs.
-
Data Collection: Mortality is recorded at 24, 48, and 72-hour intervals.
-
Analysis: The LC50 value, the concentration of the compound that causes 50% mortality, is calculated using probit analysis.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.
Based on the activities of related compounds, it is plausible that this compound exerts anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB pathway is a critical regulator of the inflammatory response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Ajugalide D on Focal Adhesion Kinase: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between novel compounds and key cellular targets is paramount. This guide provides a comprehensive comparison of Ajugalide D's effect on Focal Adhesion Kinase (FAK) with other established FAK inhibitors. By presenting available experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to be an invaluable resource for validating and contextualizing the therapeutic potential of this compound.
Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are linked to the progression of various cancers, making it a prime target for therapeutic intervention. This compound, a neo-clerodane diterpenoid, has emerged as a compound of interest for its potential anti-cancer properties, reportedly through the disruption of the focal adhesion complex. This guide will delve into the specifics of its mechanism and compare its performance with other known FAK inhibitors.
Quantitative Comparison of FAK Inhibitors
| Compound | Type | Biochemical IC50 (FAK) | Cellular FAK Phosphorylation Inhibition | Effects on Cell Viability/Migration |
| Ajugalide-B (ATMA) | Natural Product | Not Reported | Decreases FAK phosphorylation[1][2] | Induces anoikis, blocks anchorage-independent growth, and inhibits cell migration[1][2] |
| Defactinib (VS-6063) | Small Molecule | 0.6 nM | Potent inhibitor of FAK phosphorylation | Inhibits tumor growth |
| VS-4718 (PND-1186) | Small Molecule | 1.5 nM | IC50 of ~100 nM in breast cancer cells | Selectively promotes tumor cell apoptosis in 3D culture |
| PF-573228 | Small Molecule | 4 nM | IC50 of 30-100 nM in cultured cells | Inhibits cell migration |
| TAE226 | Small Molecule | 5.5 nM | Potent inhibitor of FAK autophosphorylation | Induces apoptosis and inhibits tumor growth |
| Y15 | Small Molecule | - | Inhibits FAK autophosphorylation (Y397) starting at 0.1 µM | Decreases cancer cell viability and blocks tumor growth |
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for key experiments used to validate the effect of compounds on FAK and related cellular processes.
Western Blot for FAK Phosphorylation
This protocol is designed to assess the phosphorylation status of FAK in response to treatment with an inhibitor.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, human lung carcinoma) in complete medium and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor (e.g., this compound) or a vehicle control for a specified duration.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
5. Quantification:
-
Densitometry analysis is performed to quantify the band intensities. The ratio of phosphorylated FAK to total FAK is calculated to determine the extent of inhibition.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the ability of a compound to inhibit the directional migration of cells.
1. Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve the cells in a serum-free medium for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in a serum-free medium containing the FAK inhibitor at various concentrations or a vehicle control.
2. Assay Setup:
-
Place Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.
-
Seed the prepared cell suspension into the upper chamber of the inserts.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 6-24 hours).
4. Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader. Alternatively, count the number of migrated cells in several microscopic fields.
-
The percentage of migration inhibition is calculated relative to the vehicle control.
Anoikis Assay
This assay assesses the ability of a compound to induce apoptosis in anchorage-dependent cells upon detachment.
1. Cell Culture:
-
Coat the wells of a 96-well plate with a non-adherent substrate like poly-HEMA to prevent cell attachment.
-
Prepare a single-cell suspension of the desired cells.
2. Cell Treatment:
-
Seed the cells into the coated wells in a serum-free or low-serum medium.
-
Treat the cells with different concentrations of the FAK inhibitor or a vehicle control.
3. Incubation:
-
Incubate the plate at 37°C for a duration sufficient to observe anoikis (e.g., 24-48 hours).
4. Viability Assessment:
-
Cell viability can be assessed using various methods:
-
MTT Assay: Add MTT reagent to each well, incubate to allow for formazan (B1609692) crystal formation, and then dissolve the crystals with a solubilization solution. Measure the absorbance at 570 nm.
-
Caspase Activity Assay: Use a luminescent or fluorescent substrate for caspases (e.g., caspase-3/7) to measure apoptosis.
-
Flow Cytometry: Stain cells with Annexin V and propidium (B1200493) iodide (PI) to differentiate between live, apoptotic, and necrotic cells.
-
5. Data Analysis:
-
Calculate the percentage of viable cells or the level of apoptosis relative to the control to determine the anoikis-inducing effect of the compound.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Navigating the Disposal of Ajugalide D: A Procedural Guide for Laboratory Safety
For researchers, scientists, and drug development professionals handling Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this bioactive compound as a potentially hazardous substance. The following procedures, adapted from established guidelines for cytotoxic and hazardous chemical wastes, provide a comprehensive framework for its safe disposal.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks. All handling of solid this compound or its solutions should occur within a certified chemical fume hood.[2]
Recommended PPE:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety goggles or a face shield
Waste Segregation and Containerization
Proper segregation of this compound waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid this compound | A rigid, leak-proof container.[2] | "Hazardous Waste," "Cytotoxic," "this compound," and the date of accumulation. | Designated satellite accumulation area, typically within or near the fume hood. |
| Solutions of this compound | A sealed, leak-proof container compatible with the solvent used. | "Hazardous Waste," "Cytotoxic," "this compound," and a list of all chemical components including solvents and their percentages. | Designated satellite accumulation area. |
| Contaminated Labware (needles, blades) | Puncture-resistant sharps container. | "Cytotoxic Waste" or "Hazardous Chemical Waste." | Satellite accumulation area. |
| Contaminated Labware (other items) | Designated rigid, leak-proof container. | "Cytotoxic Waste" or "Hazardous Chemical Waste." | Satellite accumulation area. |
| Contaminated PPE | A designated, clearly labeled bag (often purple for cytotoxic waste) or container for contaminated solid waste. | "Cytotoxic Waste" or "Hazardous Chemical Waste." | Satellite accumulation area. |
Note on Liquid Waste Containers: To allow for thermal expansion, do not overfill liquid waste containers. A minimum of five percent of the container volume should be left as empty space.
Disposal Workflow for this compound
The following diagram outlines the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal by the institution's EHS department.
Decontamination and Final Disposal
Following the segregation and containerization of all waste, any surfaces that may have come into contact with this compound should be thoroughly decontaminated. The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's EHS department. High-temperature incineration is the recommended disposal method for cytotoxic waste.
It is crucial to consult your institution's specific safety and waste disposal protocols, as well as local and national regulations. The procedures established by your Environmental Health and Safety department should always be followed.
References
Essential Safety and Handling Protocols for Ajugalide D
Disclaimer: No specific Safety Data Sheet (SDS) for Ajugalide D is currently available. The following guidance is based on protocols for the closely related compound, Ajugalide C, and general safety procedures for handling potentially hazardous, cytotoxic substances. Researchers must consult and adhere to their institution's specific safety and waste disposal protocols and all relevant local and national regulations. Always defer to the procedures established by your Environmental Health and Safety (EHS) department.
This compound is a neoclerodane diterpene isolated from Ajuga taiwanensis.[1] Due to its bioactive nature and the lack of specific safety data, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade gloves |
| Body Protection | Gown | A disposable gown |
| Eye Protection | Goggles/Face Shield | Safety goggles or a face shield |
| Respiratory Protection | Respirator | In case of inadequate ventilation, use a suitable respirator |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving | Inspect package for any signs of damage or leakage upon arrival. |
| Handling | All manipulations of solid or dissolved this compound should occur within a certified chemical fume hood. |
| Storage | Store in a tightly closed, original container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. |
| Hygiene | Implement good personal hygiene procedures. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure safety. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
Waste Segregation and Containerization
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid this compound | A rigid, leak-proof container. | "Hazardous Waste," "Cytotoxic," "this compound," and the date of accumulation. | Designated satellite accumulation area, typically within or near the fume hood. |
| Solutions of this compound | A sealed, leak-proof container compatible with the solvent used. | "Hazardous Waste," "Cytotoxic," "this compound," list of all chemical components including solvents and their percentages. | Designated satellite accumulation area. |
| Contaminated Labware | Puncture-resistant sharps container for needles and blades. For other items, use a designated rigid container. | "Cytotoxic Waste" or "Hazardous Chemical Waste." | Satellite accumulation area. |
| Contaminated PPE | A designated, clearly labeled bag (often purple for cytotoxic waste) or container for contaminated solid waste. | "Cytotoxic Waste" or "Hazardous Chemical Waste." | Satellite accumulation area. |
Disposal Method
High-temperature incineration is the recommended disposal method for cytotoxic waste.[2] All waste must be managed in accordance with federal, state, and local regulations.
Waste Disposal Workflow
The following diagram illustrates the procedural steps for the safe disposal of this compound waste.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
